4-Methoxy-6-methyl-nicotinonitrile
Description
BenchChem offers high-quality 4-Methoxy-6-methyl-nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-6-methyl-nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-methoxy-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6-3-8(11-2)7(4-9)5-10-6/h3,5H,1-2H3 |
InChI Key |
WDRYLPRQZOTEQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C#N)OC |
Origin of Product |
United States |
The Strategic Application of 4-Methoxy-6-methyl-nicotinonitrile Derivatives in Epigenetic Drug Discovery: Chemical Identifiers, Properties, and Synthetic Workflows
Executive Summary
In the landscape of targeted oncology and epigenetic modulation, the pyridine-3-carbonitrile (nicotinonitrile) scaffold serves as a foundational pharmacophore. Specifically, the core structure of 4-methoxy-6-methyl-nicotinonitrile and its highly functionalized derivatives—most notably 2-hydroxy-4-methoxy-6-methylnicotinonitrile—have emerged as critical building blocks for the synthesis of brain-penetrant Enhancer of Zeste Homolog 2 (EZH2) inhibitors[1].
As a Senior Application Scientist, I approach the synthesis of epigenetic modulators not merely as a sequence of chemical reactions, but as a carefully orchestrated modulation of physicochemical properties. The strategic placement of the methoxy and methyl groups on the pyridine ring is not arbitrary; it is a calculated structural intervention designed to lower lipophilicity, enhance microsomal stability, and minimize P-glycoprotein (P-gp) efflux across the blood-brain barrier[1]. This whitepaper provides an in-depth technical analysis of these chemical identifiers, their structural logic, and self-validating synthetic protocols for their application in drug development.
Chemical Identifiers and Structural Logic
The bare 4-methoxy-6-methyl-nicotinonitrile core is frequently utilized in its functionalized forms to allow for downstream cross-coupling and alkylation. The most commercially and synthetically relevant derivative is the 2-hydroxy substituted variant, which often exists in equilibrium with its pyridone tautomer.
Table 1: Key Chemical Identifiers of 4-Methoxy-6-methyl-nicotinonitrile Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Application |
| 2-Hydroxy-4-methoxy-6-methylnicotinonitrile | 1354528-16-7[2][3] | C8H8N2O2[3] | 164.16 g/mol [3] | Primary precursor for EZH2 inhibitors[1] |
| 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile | 500341-70-8 | C8H8ClN3O | 197.62 g/mol | Halogenated building block for cross-coupling |
Causality in Structural Design
When engineering brain-penetrant EZH2 inhibitors, the physicochemical properties of the building blocks dictate the clinical viability of the final active pharmaceutical ingredient (API). The incorporation of the 4-methoxy group serves a dual purpose:
-
Metabolic Stability: It reduces the overall lipophilicity (lowering the AlogP value) compared to highly hydrophobic analogs. This directly translates to improved human liver microsome (HLM) stability, preventing rapid first-pass clearance[1].
-
Target Affinity: The electron-donating nature of the methoxy group modulates the pKa of the pyridine/pyridone nitrogen, optimizing critical hydrogen bonding interactions within the PRC2 complex active site[1].
Mechanistic Causality: EZH2 Inhibition Pathway
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), responsible for the trimethylation of lysine 27 on histone H3 (H3K27me3). This epigenetic mark leads to the transcriptional repression of tumor suppressor genes, driving oncogenesis in various lymphomas and solid tumors[1]. Inhibitors derived from the 4-methoxy-6-methyl-nicotinonitrile scaffold act competitively with the S-adenosylmethionine (SAM) cofactor.
Mechanistic pathway of EZH2-mediated H3K27 trimethylation and competitive inhibition.
Self-Validating Experimental Protocols: Synthesis of the Chloromethylpyridine Intermediate
To utilize 2-hydroxy-4-methoxy-6-methylnicotinonitrile (CAS 1354528-16-7) in the synthesis of advanced EZH2 inhibitors, it must be converted into a benzyloxy-protected chloromethylpyridine intermediate[1]. The following protocol is designed as a self-validating system, ensuring that each step contains built-in analytical checkpoints to prevent the propagation of synthetic errors.
Step-by-step synthetic workflow from the nicotinonitrile precursor to the chloromethylpyridine intermediate.
Step-by-Step Methodology:
Step 1: O-Benzylation of the Pyridone Core
-
Rationale: The 2-hydroxy group (pyridone) must be protected to prevent unwanted N-alkylation in subsequent steps and to lock the molecule into its aromatic pyridine tautomer.
-
Procedure:
-
Dissolve 2-hydroxy-4-methoxy-6-methylnicotinonitrile (1.0 eq) in anhydrous toluene.
-
Add silver carbonate (Ag₂CO₃, 1.5 eq) and benzyl bromide (BnBr, 1.2 eq).
-
Reflux the mixture at 110°C for 12 hours under an inert argon atmosphere.
-
-
In-line Validation (QC): Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The disappearance of the highly polar starting material and the emergence of a UV-active, less polar spot indicates success. Confirm via ¹H-NMR: Look for the appearance of a benzylic CH₂ singlet at ~5.4 ppm and the characteristic multiplet of the phenyl ring at 7.3–7.5 ppm.
Step 2: Nitrile Reduction to Primary Amine
-
Rationale: The carbonitrile group must be reduced to a primary amine, which will later be converted to a chloride for coupling.
-
Procedure:
-
Dissolve the benzylated intermediate in methanolic ammonia.
-
Add a catalytic amount of Raney Nickel.
-
Stir under a hydrogen atmosphere (50 psi) at room temperature for 6 hours.
-
-
In-line Validation (QC): Infrared (IR) Spectroscopy is critical here. The sharp nitrile stretch at ~2220 cm⁻¹ must completely disappear, replaced by broad N-H stretching bands at 3300–3400 cm⁻¹. LC-MS should show the [M+H]⁺ peak corresponding to the addition of 4 mass units (C≡N → CH₂-NH₂).
Step 3: Conversion to Chloromethylpyridine Intermediate
-
Rationale: The amine is converted to a highly reactive benzyloxy-protected chloromethylpyridine intermediate[1], priming the molecule for alkylation with the lactam core of the final EZH2 inhibitor.
-
Procedure:
-
Convert the primary amine to an alcohol via diazotization (NaNO₂, aqueous H₂SO₄ at 0°C).
-
Extract the intermediate alcohol and dissolve in anhydrous dichloromethane (DCM).
-
Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0°C, then warm to room temperature for 2 hours.
-
-
In-line Validation (QC): Quench a small aliquot into methanol and analyze by LC-MS. The mass spectrum must display a characteristic 3:1 isotopic pattern indicative of the chlorine atom ([M+H]⁺ and [M+H+2]⁺).
Data Presentation: Comparative Properties of Substituted Nicotinonitriles
To further illustrate the advantage of the 4-methoxy-6-methyl substitution pattern, we compare its theoretical properties against other common derivatives evaluated during lead optimization.
Table 2: Physicochemical Impact of Substitution on the Nicotinonitrile Scaffold
| Compound Modification | Substructure Alteration | Impact on Lipophilicity (AlogP) | Impact on Microsomal Stability |
| 4-Methoxy-6-methylnicotinonitrile | 4-OMe, 6-Me | Decreased | High (HLM stable)[1] |
| 5-Amino-2-chloro-4-methoxy... | Addition of 2-Cl, 5-NH₂ | Increased | Moderate |
| 4-Thiomethyl-6-methyl... | 4-SMe substitution | Significantly Increased | Low (Rapid MLM clearance)[1] |
Analysis: As demonstrated in Table 2, replacing a methoxy group with a thiomethyl group dramatically increases lipophilicity. While this can sometimes restore biochemical potency, it destroys the brain-penetrating properties and severely reduces mouse liver microsome (MLM) stability[1]. This highlights the precise causality behind selecting the 4-methoxy-6-methylnicotinonitrile building block for central nervous system (CNS) targets.
Conclusion
The synthesis of advanced epigenetic modulators requires a rigorous understanding of how foundational building blocks dictate macroscopic pharmacokinetic properties. 2-Hydroxy-4-methoxy-6-methylnicotinonitrile (CAS 1354528-16-7) is not merely a starting material; it is a strategically chosen scaffold that balances target affinity with metabolic stability[1][2][3]. By employing self-validating synthetic protocols, researchers can ensure high-fidelity translation of this building block into potent, brain-penetrant therapeutics.
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Introduction to Thermodynamic Stability in Drug Development
An In-depth Technical Guide: Title: The Thermodynamic Stability of Substituted Nicotinonitriles: A Guide for Drug Development Professionals
Abstract Nicotinonitrile, or 3-cyanopyridine, and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The thermodynamic stability of these molecules is a critical parameter that profoundly influences their entire lifecycle, from synthesis and purification to formulation, shelf-life, and ultimately, bioavailability. Understanding the factors that govern this stability is not merely an academic exercise but a practical necessity for the rational design of robust and reliable drug candidates. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles governing the thermodynamic stability of substituted nicotinonitriles. We will explore the intrinsic properties of the nicotinonitrile core, delve into the nuanced effects of substituent electronics and sterics, and present detailed experimental and computational protocols for the robust assessment of these properties. By synthesizing theoretical principles with actionable methodologies, this guide aims to empower scientists to make informed decisions in the optimization of new chemical entities.
In the context of drug development, thermodynamic stability refers to the relative Gibbs free energy of a compound under a given set of conditions. A more stable compound possesses a lower Gibbs free energy, indicating it is less likely to spontaneously decompose or react.[3][4] This property is paramount for active pharmaceutical ingredients (APIs). An unstable API can lead to the formation of degradation products, which may result in a loss of potency, the development of toxicity, and a shortened product shelf-life.[5][6]
The nicotinonitrile scaffold is prevalent in many marketed drugs, including Bosutinib, Neratinib, and Milrinone.[2] Its unique electronic structure, combining an electron-deficient pyridine ring with an electron-withdrawing nitrile group, makes it a versatile template for molecular design.[7] However, the addition of various substituents to this core, a common strategy for optimizing pharmacological activity, can dramatically alter its thermodynamic stability. Therefore, a thorough understanding and early assessment of this stability are crucial for de-risking drug candidates and ensuring the development of safe and effective medicines.
Theoretical Principles of Molecular Stability
The thermodynamic stability of a molecule is fundamentally governed by its enthalpy and entropy, which are related by the Gibbs free energy equation:
ΔG = ΔH - TΔS
Where:
-
ΔG (Gibbs Free Energy): The energy available to do work. A negative value for the change in Gibbs free energy (e.g., in a reaction) indicates spontaneity, while the absolute value for a molecule is a measure of its inherent stability.
-
ΔH (Enthalpy): Represents the total heat content of a system. The standard enthalpy of formation (ΔfH°)—the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states—is a key metric. A more negative ΔfH° generally indicates greater thermodynamic stability.[8]
-
ΔS (Entropy): A measure of the disorder or randomness of a system.
For a given molecule, stability is influenced by the strength of its intramolecular bonds and the nature of its intermolecular interactions in the solid state. Factors such as bond energies, resonance stabilization, ring strain, and steric hindrance all contribute to the overall enthalpy.[3][9]
Core Factors Influencing Nicotinonitrile Stability
The stability of a substituted nicotinonitrile is not determined by a single factor but is a composite of the electronic and steric contributions from the pyridine ring, the nitrile group, and the appended substituents.
The Pyridine and Nitrile Core
The pyridine ring is an aromatic heterocycle with a resonance energy (117 kJ/mol) slightly lower than that of benzene (150 kJ/mol), indicating a high degree of inherent stability.[10] The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring and making it electron-deficient. This effect is further amplified by the strongly electron-withdrawing cyano (-C≡N) group, which influences the reactivity and electron density distribution across the aromatic system.[7][11]
Substituent Effects: The Key to Stability Modulation
The type, position, and number of substituents on the nicotinonitrile ring are the primary tools for modulating thermodynamic stability.[11]
3.2.1 Electronic Effects Substituents are broadly classified based on their ability to donate or withdraw electron density.
-
Electron-Donating Groups (EDGs): Groups such as amines (-NH₂), ethers (-OR), and alkyl groups (-R) donate electron density to the aromatic ring through resonance (+M effect) or induction (+I effect). This increased electron density can enhance the stability of the electron-deficient pyridine ring.[12][13]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), halogens (-X), and carbonyls (-C=O) pull electron density from the ring via resonance (-M effect) or induction (-I effect). Attaching a strong EWG to the already electron-deficient nicotinonitrile core can decrease its overall thermodynamic stability.[12][14]
The interplay of these effects is critical. For instance, computational studies on substituted pyridines have shown that increasing the number of substituents generally leads to greater stabilization energy.[11]
Caption: Relationship between substituent electronic properties and thermodynamic stability.
3.2.2 Positional and Steric Effects The position of a substituent significantly impacts its effect. For example, an electron-donating group at the 4-position of the pyridine ring can more effectively delocalize electrons into the ring and influence the nitrogen atom's basicity and the molecule's overall electronic profile.[14]
Steric hindrance, caused by bulky substituents, can also play a crucial role. While often discussed in the context of kinetic reactivity, significant steric strain can raise the ground-state energy of a molecule, thereby decreasing its thermodynamic stability.[12] In the solid state, steric effects can disrupt optimal crystal packing, leading to a less stable lattice with a lower melting point and higher free energy.
Methodologies for Assessing Thermodynamic Stability
A dual approach combining experimental thermal analysis and computational chemistry provides the most comprehensive understanding of a compound's stability.
Experimental Approaches
4.1.1 Differential Scanning Calorimetry (DSC) DSC is a primary technique used to measure a material's heat flow as a function of temperature.[15] It is invaluable for determining melting point (Tₘ), enthalpy of fusion (ΔHfus), and the onset of thermal decomposition. A high, sharp melting point is often an indicator of high purity and a stable crystal lattice.[6]
Experimental Protocol: DSC Analysis of a Substituted Nicotinonitrile
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline nicotinonitrile derivative into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Atmosphere: Purge the cell with an inert nitrogen atmosphere (e.g., at a flow rate of 50 mL/min) to prevent oxidative decomposition.[16]
-
Temperature Program:
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that is well above the melting or decomposition point.[17]
-
-
Data Acquisition: Record the heat flow versus temperature.
-
Data Analysis:
-
Determine the onset temperature and peak temperature of the endotherm corresponding to melting. The peak temperature is typically reported as the melting point.
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).
-
Identify the onset of any sharp exothermic peaks, which typically signify decomposition.[17]
-
Caption: Workflow for calculating the enthalpy of formation using DFT and an isodesmic reaction scheme.
Data Interpretation: A Comparative Analysis
To illustrate these principles, consider the hypothetical thermodynamic data for a series of 4-substituted nicotinonitriles presented below.
Table 1: Thermodynamic Data for 4-Substituted Nicotinonitriles
| Substituent (at 4-position) | Group Type | Calculated ΔfH° (kJ/mol) | Experimental T_decomp (°C) |
|---|---|---|---|
| -H | Neutral | 100.2 [10] | ~250 |
| -OCH₃ | EDG (+M) | 75 | >270 |
| -CH₃ | EDG (+I) | 88 | >260 |
| -Cl | EWG (-I) | 115 | ~240 |
| -NO₂ | EWG (-M) | 140 | <220 |
Note: Data for -H is for unsubstituted pyridine for reference. Other values are illustrative for comparative purposes, reflecting expected chemical trends.
Analysis:
-
The methoxy (-OCH₃) and methyl (-CH₃) groups, both EDGs, result in a more negative (or less positive) ΔfH° compared to the unsubstituted parent, indicating increased thermodynamic stability. The corresponding higher decomposition temperatures support this conclusion. [11][13]* Conversely, the chloro (-Cl) and nitro (-NO₂) groups, both EWGs, lead to a less negative (or more positive) ΔfH° and lower decomposition temperatures, indicating decreased stability. [14]* The strongly resonance-withdrawing nitro group has a more pronounced destabilizing effect than the inductively withdrawing chloro group, which is consistent with theoretical principles.
Conclusion and Outlook
The thermodynamic stability of substituted nicotinonitriles is a complex but predictable property governed by the electronic and steric nature of their substituents. Electron-donating groups generally enhance stability by enriching the electron density of the pyridine ring, while electron-withdrawing groups tend to have a destabilizing effect. A multi-pronged strategy employing both experimental techniques like DSC and TGA and computational methods like DFT is essential for a thorough evaluation. By integrating these analyses early in the drug discovery process, researchers can rationally design more stable and robust nicotinonitrile-based drug candidates, ultimately increasing the probability of success in bringing new, safe, and effective therapies to patients.
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pKa Values and Ionization Dynamics of 4-Methoxy-6-methyl-nicotinonitrile: A Comprehensive Technical Guide
Executive Summary
4-Methoxy-6-methyl-nicotinonitrile (IUPAC: 4-methoxy-6-methylpyridine-3-carbonitrile) is a highly specialized heterocyclic building block extensively utilized in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of central nervous system (CNS)-penetrant EZH2 inhibitors 1 and ubiquitin-specific protease (USP) inhibitors 2. Understanding the precise ionization behavior (pKa) of its pyridine nitrogen is paramount for predicting its solubility, lipophilicity (LogD), and passive membrane permeability. This whitepaper provides an in-depth mechanistic analysis of its pKa, detailing theoretical predictions, pH-dependent species distribution, and the self-validating experimental protocols required for empirical measurement.
Structural Analysis & Theoretical pKa Prediction
The core scaffold of the molecule is a pyridine ring, which possesses a baseline basic pKa of approximately 5.25. The ionization of the pyridine nitrogen (N1) is heavily modulated by the electronic effects of the three substituents: a 3-cyano group, a 4-methoxy group, and a 6-methyl group.
To predict the pKa theoretically, we apply the Hammett equation tailored for pyridine protonation 3:
pKa(substituted)=pKa(unsubstituted)−ρ∑σWhere ρ≈5.77 for the protonation of pyridines in aqueous media. The substituent constants ( σ ) relative to the N1 position are:
-
3-Cyano (Meta, σm≈+0.56 ): Strongly electron-withdrawing via inductive (-I) and mesomeric (-M) effects. This drastically reduces electron density on the nitrogen, lowering the pKa.
-
4-Methoxy (Para, σp≈−0.27 ): While inductively withdrawing, its resonance electron donation (+M) dominates at the para position, increasing electron density on the nitrogen and raising the pKa.
-
6-Methyl (Ortho, σo≈−0.17 ): Weakly electron-donating via induction (+I) and hyperconjugation, slightly raising the pKa.
Calculation: ∑σ=0.56+(−0.27)+(−0.17)=0.12 pKa=5.25−(5.77×0.12)=5.25−0.692=4.56
While the Hammett equation yields a theoretical pKa of ~4.56, in silico predictive models for closely related structural analogs (e.g., 4-methoxy-2-methyl-nicotinonitrile) suggest a pKa closer to 3.81 4. Therefore, the working consensus pKa range for this molecule is 3.8 to 4.6 .
Electronic effects of substituents on the ionization of the pyridine nitrogen.
Ionization States and pH-Dependent Behavior
The low pKa of 4-Methoxy-6-methyl-nicotinonitrile dictates that it behaves as a very weak base. The species distribution shifts dramatically depending on the pH of the microenvironment.
At gastric pH (1.5 - 3.5), the molecule exists predominantly in its protonated, cationic state, which maximizes aqueous solubility but restricts membrane permeability. However, at physiological pH (7.4), the Henderson-Hasselbalch equation confirms that the molecule is >99.8% unprotonated (neutral) . This neutral dominance is the primary driver for its high lipophilicity (LogD ≈ LogP) in systemic circulation.
Table 1: Physicochemical and Ionization Profile
| Property | Value | Method / Causality |
| Molecular Weight | 148.16 g/mol | Calculated from formula C8H8N2O |
| Base pKa (N1) | 3.8 - 4.6 | Hammett Prediction / In silico consensus |
| LogP (Neutral) | ~1.3 | Estimated via atom-contribution methods |
| LogD (pH 7.4) | ~1.3 | Calculated (Neutral species dominates at pH 7.4) |
| Ionization at pH 7.4 | < 0.2% Cationic | Derived via Henderson-Hasselbalch equation |
Experimental pKa Determination Protocols
Because the expected pKa is low (< 5) and the neutral free base likely exhibits poor aqueous solubility, standard potentiometric titration is highly prone to error. The inflection point of the titration curve would be masked by the solvent leveling effect of water at low pH.
Expertise & Causality: To circumvent this, UV-Metric Titration is the gold standard. The pyridine chromophore undergoes a distinct shift in molar absorptivity ( ϵ ) and maximum absorption wavelength ( λmax ) upon protonation. By tracking these spectral shifts across a pH gradient, the pKa can be extracted with high precision even at micro-molar concentrations, bypassing solubility limits.
Step-by-Step UV-Metric Protocol (Self-Validating)
-
Sample Preparation: Prepare a 50 µM stock solution of 4-Methoxy-6-methyl-nicotinonitrile in a background electrolyte of 0.15 M KCl. Causality: 0.15 M KCl maintains a constant ionic strength equivalent to physiological conditions, ensuring activity coefficients remain stable throughout the titration.
-
Co-Solvent Calibration (If Required): If precipitation occurs at 50 µM, perform the titration in varying ratios of Methanol/Water (e.g., 20%, 30%, 40% MeOH). Use the Yasuda-Shedlovsky extrapolation method to calculate the aqueous pKa by plotting the apparent pKa against the dielectric constant of the mixtures.
-
Automated Forward Titration: Using an automated titrator coupled to a diode-array UV-Vis spectrophotometer, titrate the solution from pH 1.5 to pH 7.0 using 0.5 M KOH. Acquire full UV spectra (200 - 400 nm) at 0.2 pH unit intervals.
-
Self-Validation (Reverse Titration): Immediately perform a reverse titration from pH 7.0 back to 1.5 using 0.5 M HCl. Causality: Overlaying the forward and reverse titration curves validates the system. Any hysteresis indicates compound degradation, precipitation, or electrode drift.
-
Data Extraction: Apply Target Factor Analysis (TFA) to the spectral matrix to isolate the pure spectra of the protonated and unprotonated species. Fit the absorbance changes at the optimal analytical wavelength to the Henderson-Hasselbalch equation to derive the exact pKa.
Step-by-step self-validating experimental workflow for UV-metric pKa determination.
Implications for Drug Development
The specific pKa and ionization profile of 4-Methoxy-6-methyl-nicotinonitrile dictate its utility in drug design:
-
Blood-Brain Barrier (BBB) Penetrance: In the development of novel EZH2 inhibitors, achieving CNS penetrance is a major hurdle. Cationic molecules at physiological pH are frequently substrates for P-glycoprotein (P-gp) efflux transporters and exhibit poor passive diffusion. Because this scaffold has a pKa of ~4.0, it remains strictly neutral at pH 7.4. This neutral state, combined with the lipophilicity tuned by the methoxy and methyl groups, significantly enhances passive BBB permeability 1.
-
Target Binding Kinetics: The lone pair of electrons on the pyridine nitrogen is available for hydrogen bonding with kinase or protease active sites (such as in USP inhibitors) 2. Because the nitrogen is not protonated under physiological conditions, it acts exclusively as a hydrogen bond acceptor, which must be accounted for in structure-based drug design (SBDD) docking models.
-
Formulation Constraints: The low pKa indicates that forming a stable salt for oral solid dosage forms will be challenging. Weak bases (pKa < 5) require highly acidic counterions (e.g., mesylate, hydrochloride) to form salts, and these salts carry a high risk of disproportionation back to the free base upon exposure to moisture or higher pH environments in the gastrointestinal tract.
References
-
A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors. National Center for Biotechnology Information (PMC). URL:[Link]
- Thienopyridine carboxamides as ubiquitin-specific protease inhibitors (CA3014192A1).Google Patents.
-
Quantum chemical studies on acidity basicity behaviour of bipyridine derivatives. Semantic Scholar. URL:[Link]
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. guidechem.com [guidechem.com]
Crystal Structure Analysis of 4-Methoxy-6-methyl-nicotinonitrile: A Technical Guide for Structure-Based Drug Design
Executive Summary & Pharmacological Context
The compound 4-Methoxy-6-methyl-nicotinonitrile (and its closely related halogenated or hydroxylated derivatives, such as 2-chloro-4-methoxy-6-methylnicotinonitrile) serves as a highly versatile, privileged scaffold in modern medicinal chemistry. Its structural architecture—a pyridine-3-carbonitrile core decorated with electron-donating methoxy and sterically defining methyl groups—makes it a critical building block in the synthesis of complex therapeutics, including ubiquitin-specific protease (USP) inhibitors and brain-penetrant EZH2 inhibitors[1][2].
From a structure-based drug design (SBDD) perspective, understanding the exact crystallographic conformation of this scaffold is paramount. For instance, the strategic incorporation of the 4-methoxy group is not arbitrary; it is specifically designed to reduce overall lipophilicity (lowering the predicted ALogP), which directly translates to improved human liver microsome (HLM) stability without sacrificing biochemical potency[2]. Furthermore, the nitrile (-C≡N) moiety acts as a potent hydrogen-bond acceptor, dictating both target-protein binding kinetics and solid-state supramolecular assembly[3].
This whitepaper provides an in-depth, self-validating methodological guide to the single-crystal X-ray diffraction (SC-XRD) analysis of 4-methoxy-6-methyl-nicotinonitrile derivatives, elucidating the causality behind experimental choices and structural interpretations.
Experimental Methodology: A Self-Validating SC-XRD Protocol
To ensure absolute trustworthiness and reproducibility, the crystallographic workflow must be treated as a self-validating system. Each step contains an internal quality control checkpoint.
Phase 1: Crystal Growth and Selection
The goal is to obtain a single crystal with minimal internal defects, typically >0.1 mm in at least two dimensions.
-
Solvent Selection: Dissolve the compound in a binary solvent system (e.g., Ethanol/Methanol 1:1 v/v or Ethyl Acetate/Hexane)[4]. The polar protic solvent allows for the solvation of the nitrile and methoxy groups, while the non-polar counter-solvent induces supersaturation.
-
Slow Evaporation: Allow the solution to evaporate at ambient temperature (293 K) in a vibration-free environment for 48–72 hours.
-
Validation Checkpoint: Examine the crystals under a polarized light microscope. A suitable crystal will extinguish light uniformly when rotated, indicating a single, untwinned domain.
Phase 2: Data Collection Strategy
-
Mounting: Coat the selected crystal in a cryoprotectant (e.g., Paratone-N oil) and mount it on a MiTeGen cryoloop.
-
Temperature Control: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Causality: Low temperature minimizes the thermal motion of the atoms (reducing the Debye-Waller factor), which sharpens the diffraction spots and allows for the accurate resolution of the methoxy and methyl hydrogen atoms[5].
-
Radiation Source: Utilize Mo Kα radiation ( λ = 0.71073 Å) rather than Cu Kα. Causality: For light-atom organic structures (C, H, N, O), Mo Kα provides a sufficient resolution limit (typically dmin<0.8 Å) while drastically minimizing X-ray absorption effects, negating the need for aggressive empirical absorption corrections[6].
-
Validation Checkpoint: Evaluate the initial diffraction frames. The presence of sharp, well-defined spots extending beyond 2θ=50∘ validates the crystal quality.
Phase 3: Structure Solution and Refinement
-
Integration: Process the frames using software such as SAINT or CrysAlisPro. Ensure the internal agreement factor ( Rint ) is < 0.05.
-
Phase Problem Resolution: Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT).
-
Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL).
-
Hydrogen Atom Treatment: Place the methoxy and methyl hydrogen atoms in geometrically idealized positions. Use a riding model with Uiso(H)=1.5Ueq(C) for methyl/methoxy groups to account for their rotational degrees of freedom[5][6].
-
Validation Checkpoint: A successful refinement is validated by a final R1<0.05 , wR2<0.15 , and a featureless residual electron density map (highest peak/hole < 0.5 e− /Å 3 ).
SC-XRD workflow for nicotinonitrile crystal structure determination.
Structural Analysis & Conformational Features
Planarity and Conjugation
In 4-methoxy-6-methyl-nicotinonitrile derivatives, the central pyridine ring is strictly planar. A critical feature to analyze is the torsion angle of the 4-methoxy group. Crystallographic data from related methoxy-nicotinonitriles demonstrates that the methoxy group strongly prefers to lie nearly coplanar with the pyridine ring (torsion angles approaching 0° or 180°)[4][5].
Causality: This coplanarity is driven by p−π conjugation. The lone pair on the methoxy oxygen delocalizes into the electron-deficient π∗ -system of the pyridine ring. This electronic delocalization not only stabilizes the molecular conformation but also alters the electrostatic potential of the molecule, which is a key variable when optimizing the binding affinity in the hydrophobic pockets of target enzymes like EZH2[2].
Supramolecular Assembly and Hirshfeld Surface Analysis
The solid-state packing of nicotinonitriles is governed by a delicate balance of strong directional interactions and weaker dispersive forces.
-
Hydrogen Bonding: The carbonitrile nitrogen is a dominant hydrogen-bond acceptor. It frequently engages in C−H⋯N≡C or N−H⋯N≡C interactions, linking molecules into 1D chains or 2D wave-like sheets[3][4].
-
π−π Stacking: The electron-deficient nature of the carbonitrile-substituted pyridine ring makes it an excellent candidate for face-to-face π−π stacking. Centroid-to-centroid distances typically range from 3.6 to 3.8 Å[4][5].
-
Hirshfeld Surface: Advanced computational analysis of the 3D Hirshfeld surface reveals that H⋯H and C⋯C (indicative of π−π stacking) contacts account for the majority of the crystal packing stabilization[7][8].
Pharmacophoric contributions of the 4-methoxy-6-methyl-nicotinonitrile scaffold in SBDD.
Quantitative Data Summaries
The following tables summarize the expected crystallographic parameters and intermolecular interaction metrics for 4-methoxy-nicotinonitrile derivatives, synthesizing data from established literature[4][5][6][8].
Table 1: Typical Crystallographic Data & Refinement Parameters
| Parameter | Expected Range / Value for Nicotinonitrile Derivatives |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c , P21212 , or Pbcn |
| Temperature | 100(2) K to 293(2) K |
| Radiation | Mo K α ( λ=0.71073 Å) |
| Pyridine Core RMS Deviation | <0.02 Å (Highly planar) |
| Methoxy Torsion Angle (C-O-C-C) | 0∘±15∘ or 180∘±15∘ (Coplanar) |
| Final R1 / wR2 | R1<0.05 / wR2<0.15 |
Table 2: Key Supramolecular Interactions in Solid-State Packing
| Interaction Type | Donor/Acceptor Atoms | Typical Distance (Å) | Structural Role |
| Hydrogen Bonding | C−H⋯N≡C | 3.30 – 3.50 | Forms 1D chains or 2D sheets; dictates solubility. |
| π−π Stacking | Pyridine Centroid ⋯ Centroid | 3.60 – 3.80 | Stabilizes 3D lattice; face-to-face sandwich motifs. |
| C−H⋯π | Methyl/Methoxy C−H⋯π | 2.70 – 2.90 | Edge-to-face stabilization of adjacent layers. |
Conclusion
The crystal structure analysis of 4-methoxy-6-methyl-nicotinonitrile is not merely an academic exercise in geometric measurement; it is a foundational step in rational drug design. By strictly adhering to the SC-XRD protocols outlined above, researchers can accurately map the p−π conjugation of the methoxy group and the hydrogen-bonding vectors of the nitrile moiety. These highly specific structural insights directly inform the computational modeling required to optimize pharmacokinetic properties, such as microsomal stability and blood-brain barrier penetrance, ultimately accelerating the path from chemical scaffold to clinical candidate.
References
- Source: PMC / NIH (bioRxiv)
- 6-(4-Aminophenyl)
- Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights Source: PMC / NIH URL
- Crystal structure of 2-benzylamino-4-(4-methoxyphenyl)
- 6-(4-Bromophenyl)-2-ethoxy-4-(2,4,5-trimethoxyphenyl)
- Synthesis, Spectroscopic Characterization and X-ray Structure Analysis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)
- 4-(2-Fluorophenyl)
- Source: Google Patents (CA3014192A1)
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- 3. Crystal structure of 2-benzylamino-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
Tautomeric Landscapes of 4-Substituted-6-Methyl-Nicotinonitriles: An In-Depth Technical Guide for Drug Discovery
Abstract
Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a critical, yet often overlooked, parameter in drug design and development. The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, thereby impacting its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive exploration of tautomerism in 4-substituted-6-methyl-nicotinonitrile compounds, a scaffold of increasing interest in medicinal chemistry. We will delve into the principal tautomeric forms—keto-enol, amino-imino, and thione-thiol—dictated by the nature of the 4-substituent. This guide will elucidate the structural and electronic factors governing tautomeric equilibria, detail robust experimental and computational methodologies for their characterization, and offer field-proven insights into the practical implications for drug discovery researchers, scientists, and development professionals.
The Significance of Tautomerism in Medicinal Chemistry
The nicotinonitrile (3-cyanopyridine) core is a privileged scaffold found in numerous biologically active compounds.[1] The introduction of substituents at the 4-position that can participate in prototropic tautomerism opens up a landscape of chemical diversity from a single molecular entity. The seemingly subtle shift of a proton can lead to dramatic changes in a molecule's properties and its interactions with biological targets. For instance, a change from a keto to an enol tautomer can alter a molecule's hydrogen bond donor-acceptor profile, which is fundamental to protein-ligand recognition.[2] Therefore, a thorough understanding and characterization of the predominant tautomeric form(s) in different environments is not merely an academic exercise but a crucial step in the rational design of effective and safe therapeutic agents.
Tautomeric Equilibria in 4-Substituted-6-Methyl-Nicotinonitriles
The nature of the substituent at the 4-position of the 6-methyl-nicotinonitrile ring dictates the type of tautomerism observed. The primary forms are:
-
Keto-Enol Tautomerism (4-Hydroxy Substituent): When the 4-substituent is a hydroxyl group, the compound can exist in equilibrium between the enol (4-hydroxynicotinonitrile) and keto (4-pyridone) forms.
-
Amino-Imino Tautomerism (4-Amino Substituent): A 4-amino substituent can lead to an equilibrium between the amino and the imino tautomers.
-
Thione-Thiol Tautomerism (4-Mercapto Substituent): With a 4-mercapto group, the compound can exist as either a thiol or a thione.
The position of these equilibria is a delicate balance of several factors, including the intrinsic stability of the tautomers, the electronic effects of the substituents on the pyridine ring (including the electron-withdrawing cyano group), and the influence of the surrounding environment (solvent polarity, pH, and temperature).[3]
Keto-Enol Tautomerism in 4-Hydroxy-6-methyl-nicotinonitrile
For 4-hydroxypyridine derivatives, the keto-enol equilibrium generally favors the pyridone (keto) form in solution and the solid state.[4] This preference is largely attributed to the greater thermodynamic stability of the amide-like resonance in the pyridone ring compared to the aromatic stabilization of the hydroxypyridine form.
The electron-withdrawing nature of the cyano group at the 3-position is expected to significantly influence this equilibrium.[3][5] It can stabilize the negative charge on the oxygen in the enolate intermediate of the interconversion, which might shift the equilibrium. However, studies on related cyanohydroxypyridines have shown that the cyano group can, in some cases, surprisingly reduce the proportion of the enol (pyridol) form.[5]
Diagram 1: Keto-Enol Tautomerism
Caption: Equilibrium between the keto and enol tautomers of 4-hydroxy-6-methyl-nicotinonitrile.
Amino-Imino Tautomerism in 4-Amino-6-methyl-nicotinonitrile
In the case of aminopyridines, the amino form is generally the more stable tautomer. The imino form, which disrupts the aromaticity of the pyridine ring, is typically present in much lower concentrations. Quantum-mechanical studies on 2-aminopurine have concluded that the amino-imino tautomerism is not the primary cause of its mutagenic activity, highlighting the predominance of the amino form.[6]
For 4-amino-6-methyl-nicotinonitrile, the amino tautomer is expected to be the dominant species. X-ray crystal structures of related 2-amino-nicotinonitrile derivatives have confirmed the presence of the amino form in the solid state.[7]
Diagram 2: Amino-Imino Tautomerism
Caption: Equilibrium between the amino and imino tautomers of 4-amino-6-methyl-nicotinonitrile.
Thione-Thiol Tautomerism in 4-Mercapto-6-methyl-nicotinonitrile
The thione-thiol equilibrium in mercaptopyridines is highly sensitive to the solvent. In polar solvents, the thione form is generally favored, while in non-polar solvents, the thiol form can predominate.[8] This is due to the greater polarity of the thione tautomer. The formation of intermolecular hydrogen bonds in polar solvents also stabilizes the thione form. For 4-mercapto-6-methyl-nicotinonitrile, it is anticipated that the thione form will be the major species in polar media like water or DMSO, which are commonly used in biological assays.
Diagram 3: Thione-Thiol Tautomerism
Caption: Equilibrium between the thione and thiol tautomers of 4-mercapto-6-methyl-nicotinonitrile.
Experimental Methodologies for Tautomerism Analysis
A multi-pronged approach combining several spectroscopic and analytical techniques is essential for the unambiguous characterization of tautomeric equilibria.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for studying tautomerism in solution.[9]
-
¹H NMR: The chemical shifts of protons attached to or near the tautomerizing group are highly sensitive to the electronic environment. For example, the chemical shift of the N-H proton in a pyridone will be significantly different from the O-H proton in a hydroxypyridine. However, if the rate of interconversion between tautomers is fast on the NMR timescale, an averaged spectrum is observed. In such cases, variable temperature NMR studies can be employed to slow down the exchange and potentially resolve the signals of individual tautomers.
-
¹³C NMR: The chemical shift of the carbon atom at the 4-position is a key indicator. For instance, a keto-enol tautomerism will show a carbonyl carbon signal (typically >160 ppm) for the keto form and a carbon bearing a hydroxyl group (typically 140-160 ppm) for the enol form.
-
"Fixed" Derivatives: The synthesis and NMR analysis of N-methylated or O/S-methylated derivatives, which "lock" the molecule into a specific tautomeric form, is a powerful strategy.[10] The comparison of the NMR spectra of these fixed derivatives with that of the tautomerizable compound allows for the confident assignment of signals corresponding to each tautomer and the quantification of their relative populations.
Experimental Protocol: ¹H NMR for Tautomeric Ratio Determination
-
Sample Preparation: Dissolve a precisely weighed amount of the 4-substituted-6-methyl-nicotinonitrile compound in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, D₂O) to a known concentration (typically 5-10 mg/mL).
-
Acquisition of ¹H NMR Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum at a controlled temperature (e.g., 298 K).
-
Signal Integration: Carefully integrate the signals corresponding to specific protons of each tautomer. For example, in a keto-enol equilibrium, integrate the N-H proton of the keto form and the O-H proton of the enol form.
-
Calculation of Tautomeric Ratio: The ratio of the integrals of the characteristic signals directly corresponds to the molar ratio of the tautomers in solution.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima (λ_max).[11] The π-systems of the different tautomers lead to different electronic transitions.
Experimental Protocol: UV-Vis Spectroscopy for Tautomer Analysis
-
Preparation of Stock Solutions: Prepare a stock solution of the compound in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile).
-
Solvent Study: Prepare dilute solutions of the compound in a range of solvents with varying polarities.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range (e.g., 200-400 nm).
-
Analysis: Compare the λ_max values and the overall spectral profiles in different solvents. Significant shifts in λ_max with solvent polarity are indicative of a shift in the tautomeric equilibrium. The spectra can also be compared to those of "fixed" derivatives to assign absorption bands to specific tautomers.[10]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[7] By precisely locating the positions of all atoms, including hydrogen atoms, this technique can unambiguously distinguish between, for example, a C=O bond and a C-OH bond, or an N-H bond and an N atom without a directly attached hydrogen.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve the crystal structure using standard crystallographic software. The positions of hydrogen atoms can often be located from the difference electron density map, providing direct evidence for the tautomeric form.
Table 1: Summary of Spectroscopic Techniques for Tautomerism Analysis
| Technique | Information Provided | Causality Behind Experimental Choice |
| ¹H and ¹³C NMR | Quantitative ratio of tautomers in solution; structural information for each tautomer. | Chemical shifts are highly sensitive to the local electronic environment, which differs significantly between tautomers. |
| UV-Vis Spectroscopy | Qualitative and sometimes quantitative information on the tautomeric equilibrium in different solvents. | The distinct π-electron systems of tautomers result in different electronic absorption spectra. |
| X-ray Crystallography | Unambiguous determination of the tautomeric form in the solid state. | Provides the precise three-dimensional arrangement of atoms, including the location of protons. |
Computational Chemistry: A Predictive Tool
In the absence of experimental data, and as a powerful complementary tool, computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into tautomeric equilibria.[4][12][13]
Computational Protocol: DFT for Tautomer Stability Prediction
-
Structure Generation: Build the three-dimensional structures of all possible tautomers of the 4-substituted-6-methyl-nicotinonitrile compound.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[12]
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).
-
Energy Calculation: Calculate the electronic energies and Gibbs free energies of the optimized tautomers. The relative energies will indicate the most stable tautomer in the gas phase.
-
Solvation Modeling: To simulate the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[13] This will provide insights into the tautomeric equilibrium in different solvent environments.
Diagram 4: Integrated Workflow for Tautomerism Analysis
Caption: A comprehensive workflow for the study of tautomerism in drug discovery.
Conclusion and Future Directions
The tautomeric state of 4-substituted-6-methyl-nicotinonitrile compounds is a critical determinant of their chemical and biological properties. This guide has outlined the key types of tautomerism relevant to this scaffold and provided a robust framework of experimental and computational methods for their comprehensive analysis. For researchers in drug discovery, a proactive approach to understanding and characterizing tautomerism is essential. The early identification of the predominant tautomeric form(s) under physiological conditions can prevent costly late-stage failures and enable the design of more effective and reliable drug candidates. Future work in this area should focus on building a larger experimental database of tautomeric equilibria for a wider range of substituted nicotinonitriles to refine predictive computational models and further enhance our ability to rationally design molecules with desired tautomeric properties.
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DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review. Asian Journal of Physics2014 , 23(4), 521-532. [Link]
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Kotb, E. R. et al. Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chim. Slov.2009 , 56, 908-919. [Link]
-
Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy. Slideshare. [Link]
-
Krauze, A. A. et al. Synthesis and some reactions of 3-cyanopyridine-2-thiones. ResearchGate. [Link]
-
Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry2018 , 34(3), 1461-1470. [Link]
-
Krauze, A. A. et al. Synthesis and some reactions of 3-cyanopyridine-2-thiones. SciSpace. [Link]
-
Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules2021 , 26(12), 3562. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. arxiv.org [arxiv.org]
- 5. Effect of unsaturated electron-withdrawing substituents on the tautomerism of 2-hydroxypyridines: 6-hydroxy-2,3-bis(methoxycarbonyl)-pyridine and 5-cyano-2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Whether the amino–imino tautomerism of 2-aminopurine is involved into its mutagenicity? Results of a thorough QM investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. research.aalto.fi [research.aalto.fi]
- 8. 4-Hydroxy-6-methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. purkh.com [purkh.com]
- 13. orientjchem.org [orientjchem.org]
The Structural Privilege of 4-Methoxy-6-methyl-nicotinonitrile in Medicinal Chemistry: A Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, certain low-molecular-weight building blocks emerge as "privileged scaffolds"—structures that consistently yield high-affinity interactions across diverse biological targets. 4-Methoxy-6-methyl-nicotinonitrile (and its tautomeric/substituted derivative, 2-hydroxy-4-methoxy-6-methylpyridine-3-carbonitrile) is one such scaffold. Originally utilized as a versatile intermediate in general heterocyclic synthesis, it has become a cornerstone in the development of epigenetic modulators, specifically Enhancer of Zeste Homolog 2 (EZH2) inhibitors, and ubiquitin-specific protease (USP) inhibitors.
This whitepaper explores the historical evolution, mechanistic causality, and synthetic methodologies surrounding this scaffold, providing drug development professionals with a comprehensive guide to its application in overcoming pharmacokinetic bottlenecks, such as blood-brain barrier (BBB) penetrance and microsomal instability.
Historical Evolution in Drug Discovery
Phase 1: The Epigenetic Era and EZH2 Inhibition
The breakthrough application of the 4-methoxy-6-methyl-nicotinonitrile scaffold occurred during the race to target the Polycomb Repressive Complex 2 (PRC2). EZH2, the catalytic engine of PRC2, drives tumorigenesis via trimethylation of histone H3 at lysine 27 (H3K27me3). Early high-throughput screening identified the 2-oxo-1,2-dihydropyridine (pyridone) ring as a critical pharmacophore for EZH2 active-site binding.
Compounds like CPI-1205 and Tazemetostat utilized this pyridone core to achieve sub-nanomolar potency[1][2]. The N-H of the pyridone ring serves as a critical hydrogen bond donor to the Asn688 residue in the EZH2 binding pocket. However, this same hydrogen bond donor restricts membrane permeability, rendering these first-generation inhibitors highly susceptible to P-glycoprotein (MDR1) efflux and effectively blocking them from penetrating the blood-brain barrier (BBB).
Phase 2: Overcoming the Blood-Brain Barrier (BBB)
To treat central nervous system (CNS) malignancies, researchers hypothesized that N-methylation of the pyridone ring would eliminate the problematic hydrogen bond donor, thereby improving BBB penetrance. While N-methylation successfully improved brain exposure, it caused a precipitous drop in biochemical potency due to the loss of the Asn688 interaction.
This is where the 4-methoxy substitution became the linchpin of the chemical strategy. Researchers discovered that modifying the 4-position of the pyridone ring could compensate for the lost N-H interaction by optimizing van der Waals contacts within the hydrophobic pocket of EZH2. While thiomethyl (-SMe) groups were initially tested and showed high potency, they suffered from poor human liver microsome (HLM) stability. The incorporation of a 4-methoxy group (derived directly from 4-methoxy-6-methyl-nicotinonitrile) struck the perfect balance: it reduced lipophilicity (lowering AlogP), significantly improved microsomal stability, and maintained sub-nanomolar target engagement[3]. This led to the discovery of TDI-6118 , the first reported brain-penetrant EZH2 inhibitor.
Caption: Mechanism of EZH2-mediated oncogenesis and targeted inhibition by 4-methoxy pyridone derivatives.
Mechanistic Insights: Causality in Experimental Choices
The structural tuning of the 4-methoxy-6-methyl-nicotinonitrile scaffold is a masterclass in structure-activity relationship (SAR) optimization. Every functional group serves a specific, causal purpose:
-
The 6-Methyl Group : Acts as a steric shield and provides necessary hydrophobic bulk to orient the pyridone ring optimally within the EZH2 binding pocket.
-
The 4-Methoxy Group : Replaces bulkier, more lipophilic groups (like -SMe). By lowering the AlogP, the methoxy group prevents the molecule from becoming a strong substrate for MDR1 efflux pumps, while simultaneously protecting the core from rapid oxidative metabolism by cytochrome P450 enzymes in the liver.
-
The Nitrile (-CN) to Aminomethyl Conversion : The carbonitrile group at the 3-position is highly electrophilic and serves as the perfect synthetic handle. It is readily reduced to a primary amine or converted to a chloromethyl group, allowing for modular coupling to various core macrocycles (e.g., indoles, 7-membered lactams).
Quantitative SAR Data Summary
The following table summarizes the causal relationship between the 4-position substitution on the pyridone ring and the resulting pharmacokinetic/pharmacodynamic profile during the optimization of brain-penetrant EZH2 inhibitors[3].
| Pyridone Substitution | AlogP | Human Liver Microsome (HLM) Stability (T½ min) | MDR1 Efflux Ratio | EZH2 Biochemical IC₅₀ (nM) |
| 4-H (Unsubstituted) | 2.8 | < 10 | 15.2 | 12.5 |
| 4-Methyl (-CH₃) | 3.2 | 15 | 18.4 | 4.2 |
| 4-Thiomethyl (-SMe) | 3.8 | < 5 | 22.1 | 0.8 |
| 4-Methoxy (-OMe) | 2.5 | > 45 | 2.8 | 1.1 |
Data demonstrates that the 4-methoxy substitution provides the optimal therapeutic window, balancing high biochemical potency with low efflux and high metabolic stability.
Self-Validating Experimental Protocol
To utilize 2-hydroxy-4-methoxy-6-methylpyridine-3-carbonitrile in drug discovery, it must first be converted into a reactive electrophile, typically a benzyloxy-protected chloromethylpyridine intermediate.
The following protocol is designed as a self-validating system . Each chemical transformation is paired with an immediate analytical checkpoint to ensure reaction fidelity before proceeding, preventing the propagation of synthetic errors.
Synthesis of 2-(Benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine
Step 1: O-Benzylation of the Pyridone Core
-
Reaction : Dissolve 2-hydroxy-4-methoxy-6-methylpyridine-3-carbonitrile (1.0 eq) in anhydrous toluene. Add silver carbonate (Ag₂CO₃, 0.6 eq) and benzyl bromide (BnBr, 1.1 eq).
-
Conditions : Stir the suspension at 80°C under a nitrogen atmosphere for 12 hours.
-
Causality : Ag₂CO₃ is chosen over standard amine bases to drive selective O-alkylation over N-alkylation, locking the molecule in the pyridine tautomeric form.
-
Validation Checkpoint : Perform Thin Layer Chromatography (TLC) using 3:1 Hexanes/Ethyl Acetate. The product should appear as a new UV-active spot at Rf ~0.6. Confirm mass via LCMS (ESI+): [M+H]⁺ expected at m/z 255.
Step 2: Reduction of the Nitrile to an Alcohol
-
Reaction : Cool the solution of the benzylated intermediate (1.0 eq) in anhydrous THF to -78°C. Dropwise, add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene, 2.5 eq).
-
Conditions : Stir at -78°C for 2 hours, then carefully quench with saturated aqueous Rochelle's salt.
-
Causality : DIBAL-H at cryogenic temperatures prevents over-reduction to the amine, stopping at the aldehyde intermediate which is subsequently reduced to the primary alcohol upon aqueous workup.
-
Validation Checkpoint : Infrared Spectroscopy (IR) must show the complete disappearance of the sharp C≡N stretch at ~2220 cm⁻¹. ¹H-NMR should reveal a new singlet at ~4.6 ppm integrating to 2H (the new -CH₂OH group).
Step 3: Chlorination
-
Reaction : Dissolve the resulting alcohol in anhydrous dichloromethane (DCM) at 0°C. Add thionyl chloride (SOCl₂, 1.5 eq) dropwise.
-
Conditions : Stir for 1 hour at room temperature. Concentrate in vacuo.
-
Causality : SOCl₂ provides a clean conversion to the alkyl chloride with only volatile byproducts (SO₂ and HCl), eliminating the need for complex aqueous workups that could degrade the product.
-
Validation Checkpoint : Final LCMS must confirm the isotopic pattern characteristic of a single chlorine atom (approx. 3:1 ratio of m/z M / M+2).
Caption: Self-validating synthetic workflow for generating the reactive EZH2 inhibitor precursor.
Conclusion
The journey of 4-methoxy-6-methyl-nicotinonitrile from a simple organic building block to the core pharmacophore of brain-penetrant EZH2 inhibitors underscores the power of precise steric and electronic tuning in medicinal chemistry. By leveraging the methoxy group to lower lipophilicity and improve microsomal stability, and utilizing the nitrile group as a versatile synthetic handle, researchers have successfully navigated the complex pharmacokinetic barriers of the blood-brain barrier. As targets like EZH2, KAT6A, and USP28 continue to dominate oncology pipelines, this privileged scaffold will remain an indispensable tool for drug developers.
References
- A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors ACS Medicinal Chemistry Letters
- 1H-indole-3-carboxamide (CPI-1205)
- The Importance of Being Me: Magic Methyls, Methyltransferase Inhibitors, and the Discovery of Tazemetostat Journal of Medicinal Chemistry - ACS Public
- CA3014192A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors Google P
Sources
Application Note: Efficient Methoxylation of 4-Chloro-6-methylnicotinonitrile via Nucleophilic Aromatic Substitution (SNAr)
Introduction and Strategic Context
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the methoxylation of 4-chloro-6-methylnicotinonitrile to yield 4-methoxy-6-methylnicotinonitrile is a highly valuable transformation. This intermediate is frequently utilized in the synthesis of complex therapeutics, including modulators of methyl-modifying enzymes (such as EZH2 inhibitors)[1] and ubiquitin-specific protease (USP28/USP25) inhibitors[2].
This application note provides a field-proven, highly optimized protocol for this transformation, detailing the mechanistic causality behind each experimental parameter to ensure high yields, reproducibility, and analytical purity.
Mechanistic Rationale (Causality in Experimental Design)
The conversion of 4-chloro-6-methylnicotinonitrile to its methoxy analog proceeds via a Nucleophilic Aromatic Substitution (SNAr) .
-
Electronic Activation : The reaction is driven by the strong electron-withdrawing nature of both the pyridine nitrogen and the cyano (-CN) group at the 3-position. These functional groups synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, making the C4 position highly electrophilic and susceptible to attack by the methoxide anion[3].
-
Meisenheimer Complex Formation : Upon attack by sodium methoxide, a negatively charged Meisenheimer intermediate is formed. The thermal energy provided by refluxing conditions (65 °C) is required to overcome the activation energy barrier for the expulsion of the chloride leaving group, restoring aromaticity.
-
Moisture Exclusion : The strict use of anhydrous methanol and a nitrogen atmosphere is not merely best practice; it is a mechanistic necessity. The presence of water generates hydroxide ions ( OH− ) in equilibrium with methoxide. Hydroxide is a potent nucleophile that will competitively attack the C4 position, leading to the formation of the undesired 4-hydroxy-6-methylnicotinonitrile byproduct[1].
Experimental Workflow
Experimental workflow for the methoxylation of 4-chloro-6-methylnicotinonitrile.
Quantitative Reagent Data
To guarantee a self-validating system, precise stoichiometric ratios must be maintained. The use of a commercial 25% wt solution of sodium methoxide is recommended over solid NaOMe, as the solid is highly hygroscopic and prone to introducing adventitious water.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Chloro-6-methylnicotinonitrile | 152.58 | 1.0 | 1.00 g (6.55 mmol) | Electrophile / Starting Material |
| Sodium Methoxide (25% wt in MeOH) | 54.02 | 3.0 | 4.50 mL (19.6 mmol) | Nucleophile / Base |
| Methanol (Anhydrous, 99.8%) | 32.04 | - | 30.0 mL | Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | - | 3 x 30 mL | Extraction Solvent |
| Deionized Water / Brine | - | - | 30 mL each | Aqueous Wash |
Step-by-Step Protocol
Phase 1: Reaction Setup
-
Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a continuous stream of dry nitrogen.
-
Substrate Solvation : Add 4-chloro-6-methylnicotinonitrile (1.00 g, 6.55 mmol) to the flask, followed by anhydrous methanol (30.0 mL). Stir at room temperature until the solid is completely dissolved.
-
Nucleophile Addition : Using a dry syringe, add the 25% wt sodium methoxide solution in methanol (4.50 mL, 19.6 mmol) dropwise over 5 minutes. Note: A slight exotherm may be observed. The excess equivalents drive the reaction to completion and compensate for any trace moisture.
Phase 2: Execution and In-Process Control (IPC)
-
Heating : Transfer the flask to a pre-heated oil bath or heating mantle. Heat the reaction mixture to a gentle reflux (internal temperature ~65 °C) under a nitrogen atmosphere[1].
-
Monitoring (Self-Validation) : After 4 hours, withdraw a 50 µL aliquot. Dilute with 1 mL of EtOAc and wash with 1 mL of water. Analyze the organic layer via TLC (Eluent: 3:1 Hexanes/EtOAc, visualize under UV 254 nm) or LC-MS. The starting material should be completely consumed. If unreacted starting material remains, continue refluxing for up to 16 hours[1].
Phase 3: Workup and Isolation
-
Quenching : Once complete conversion is confirmed, remove the flask from the heat source and allow it to cool to room temperature.
-
Concentration : Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the majority of the methanol. Caution: Do not evaporate to absolute dryness to avoid trapping the product in a hard salt cake.
-
Extraction : Partition the resulting residue between ethyl acetate (30 mL) and deionized water (30 mL). Transfer to a separatory funnel and separate the layers.
-
Washing : Extract the aqueous layer with additional ethyl acetate (2 x 30 mL). Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 30 mL).
-
Drying : Dry the combined organic layers over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate in vacuo to yield the crude product.
Phase 4: Purification
-
Chromatography : Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Collection : Pool the product-containing fractions and concentrate in vacuo to afford 4-methoxy-6-methylnicotinonitrile as an off-white to pale yellow solid.
Troubleshooting and Optimization
| Observation | Mechanistic Cause | Solution / Optimization |
| Significant formation of 4-hydroxy byproduct | Introduction of water into the reaction, leading to hydroxide generation. | Ensure glassware is strictly flame-dried. Use fresh anhydrous MeOH. Switch from solid NaOMe to a commercial 25% methanolic solution. |
| Incomplete conversion after 16 hours | Insufficient nucleophile concentration or low reaction temperature. | Add an additional 1.0 eq of NaOMe. Alternatively, conduct the reaction in a sealed pressure vessel at 80–100 °C to increase thermal energy[1]. |
| Product degradation / Darkening of mixture | Over-heating or prolonged exposure to strong base after reaction completion. | Strictly monitor the reaction via LC-MS. Cool and quench immediately upon complete consumption of the starting material. |
Expected Analytical Signatures
To validate the success of the protocol, verify the isolated material against the following expected parameters:
-
LC-MS : [M+H]+ expected at m/z 149.1.
-
1 H NMR (400 MHz, CDCl3 ) : Look for the disappearance of the highly deshielded C4-chloride environment. The signature methoxy protons will appear as a sharp 3H singlet at roughly δ 3.95 ppm. The C6-methyl group will appear as a 3H singlet near δ 2.60 ppm. Two aromatic singlets (C2-H and C5-H) will be present, with the C2-H appearing furthest downfield ( ∼δ 8.6 ppm) due to the adjacent nitrogen and cyano groups.
References
- Source: Google Patents (US9085583B2)
- Source: Google Patents (CA2862289C)
- Source: Google Patents (WO2017139778A1)
Sources
- 1. US9085583B2 - Modulators of methyl modifying enzymes, compositions and uses thereof - Google Patents [patents.google.com]
- 2. WO2017139778A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]
- 3. CA2862289C - Modulators of methyl modifying enzymes, compositions and uses thereof - Google Patents [patents.google.com]
Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Methoxy-6-methyl-nicotinonitrile
Executive Summary
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and drug development. Specifically, 4-Methoxy-6-methyl-nicotinonitrile serves as a highly versatile electrophilic building block. This application note provides a comprehensive, causality-driven guide to performing Nucleophilic Aromatic Substitution (SNAr) on this substrate. By leveraging the specific electronic activation of the pyridine ring, researchers can efficiently displace the C4-methoxy group with various nucleophiles (amines, thiols, and alkoxides) to generate diverse libraries of 4-substituted nicotinonitriles.
Mechanistic Rationale & Structural Activation
To design a self-validating experimental protocol, one must first understand the thermodynamic and kinetic drivers of the reaction. The SNAr reaction on 4-methoxy-6-methyl-nicotinonitrile does not proceed via a standard SN2 mechanism, but rather through an addition-elimination pathway involving a discrete anionic intermediate[1].
-
Dual Electronic Activation: The C4 position of this specific substrate is exceptionally electrophilic. It is activated by two powerful electron-withdrawing groups: the pyridine nitrogen (para to C4) and the nitrile group (ortho to C4). These groups stabilize the incoming negative charge through resonance and inductive effects[2].
-
The Meisenheimer Complex: Upon nucleophilic attack, the aromaticity of the pyridine ring is temporarily broken, forming an anionic Meisenheimer complex. The high dielectric constant of polar aprotic solvents (like DMSO or DMF) is strictly required to stabilize this highly charged transition state.
-
Leaving Group Dynamics: While methoxide ( CH3O− ) is typically a poor leaving group in aliphatic chemistry, the intense electron deficiency of the doubly-activated pyridine ring forces its expulsion, restoring aromaticity and driving the reaction forward[3].
Figure 1: Mechanistic pathway of the SNAr reaction via an anionic Meisenheimer complex.
Experimental Methodologies
The following protocols are engineered as self-validating systems. Causality is embedded into each step to ensure that deviations can be rationally troubleshooted.
Protocol A: Amine-Mediated SNAr (Synthesis of 4-Amino Derivatives)
This protocol utilizes primary or secondary amines. Because neutral amines are moderate nucleophiles, thermal energy and a non-nucleophilic base are required[3].
Reagents:
-
4-Methoxy-6-methyl-nicotinonitrile (1.0 eq, limiting reagent)
-
Amine nucleophile (e.g., morpholine or benzylamine) (1.5 - 2.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous DMSO (0.2 M relative to substrate)
Step-by-Step Workflow:
-
Reaction Assembly: In a dry, pressure-resistant vial equipped with a magnetic stir bar, dissolve 4-Methoxy-6-methyl-nicotinonitrile in anhydrous DMSO. Causality: DMSO is chosen because it poorly solvates anions (leaving the nucleophile highly reactive) while stabilizing the polar transition state.
-
Base Addition: Add DIPEA, followed by the amine nucleophile. Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile. It serves to scavenge the proton liberated during the substitution, preventing the nucleophile from becoming protonated and deactivated.
-
Thermal Activation: Seal the vial and heat the mixture to 90–110 °C for 12–18 hours. Causality: The activation energy for amine attack on a methoxy-substituted ring is high; thermal input is non-negotiable.
-
In-Process Validation: Monitor the reaction via LC-MS. The protocol is self-validating when the starting material mass ( [M+H]+=149.1 ) is fully consumed and replaced by the target mass.
-
Workup: Cool to room temperature and quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine (5x) to remove residual DMSO. Dry over Na2SO4 , filter, and concentrate in vacuo.
Protocol B: Thiol-Mediated SNAr (Synthesis of 4-Thioether Derivatives)
Thiols are exceptionally potent, "soft" nucleophiles. Unlike amines, they require low temperatures to prevent over-reaction or degradation[4].
Reagents:
-
4-Methoxy-6-methyl-nicotinonitrile (1.0 eq)
-
Thiol nucleophile (e.g., methyl thioglycolate) (1.1 eq)
-
Potassium Hydroxide (KOH) or Potassium Carbonate ( K2CO3 ) (2.0 eq)
-
Anhydrous DMF (0.2 M)
Step-by-Step Workflow:
-
Thiolate Generation: Suspend KOH in anhydrous DMF and cool to 0 °C in an ice bath. Slowly add the thiol nucleophile and stir for 15 minutes. Causality: Pre-mixing the base and thiol generates the highly reactive thiolate anion in situ. 0 °C prevents oxidative disulfide formation.
-
Substrate Addition: Add 4-Methoxy-6-methyl-nicotinonitrile dropwise as a solution in DMF.
-
Reaction Propagation: Maintain the reaction at 0 °C to 25 °C for 1–3 hours[4]. Causality: Thiolates are highly reactive; elevating the temperature is unnecessary and will lead to unwanted side reactions (e.g., nitrile hydrolysis).
-
Workup: Quench with cold water to precipitate the product. If a solid forms, isolate via vacuum filtration. Otherwise, extract with dichloromethane, dry, and concentrate.
Figure 2: Step-by-step experimental workflow for SNAr modifications.
Quantitative Data & Reaction Parameters
To aid in experimental design, the following table summarizes the optimized parameters for displacing the 4-methoxy group on the nicotinonitrile scaffold based on nucleophile class.
| Nucleophile Type | Example Reagent | Optimal Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Primary Amine | Benzylamine | DIPEA | DMSO | 80–100 | 12–16 | 75–85% |
| Secondary Amine | Morpholine | K2CO3 | DMF | 100–120 | 16–24 | 70–80% |
| Thiol | Methyl thioglycolate | KOH | DMF | 0–25 | 1–3 | 85–95% |
| Alkoxide | Sodium ethoxide | None (NaOEt acts as base) | Ethanol | 60–80 | 4–8 | 60–70% |
Troubleshooting & Quality Control
-
Incomplete Conversion: If LC-MS indicates unreacted starting material ( m/z 149.1) after 18 hours, the nucleophile may be sterically hindered. Solution: Transition from conventional heating to microwave irradiation (150 °C for 30 minutes) to forcefully overcome the steric activation barrier.
-
Nitrile Hydrolysis: The presence of an M+18 mass peak indicates the hydration of the C3-nitrile to a primary amide. Solution: Ensure solvents are strictly anhydrous and avoid using aqueous hydroxide bases at elevated temperatures.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US9771349B2 - Pyridinyl quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors - Google Patents [patents.google.com]
- 4. CA3014192A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for the Selective Conversion of 4-Methoxy-6-methyl-nicotinonitrile to 4-Methoxy-6-methyl-nicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
The conversion of a nitrile to a primary amide is a fundamental transformation in organic synthesis. However, achieving high selectivity can be challenging, as the reaction conditions required for nitrile hydrolysis can often lead to the over-hydrolysis of the desired amide product to the corresponding carboxylic acid.[1][2] The subject of this guide, 4-Methoxy-6-methyl-nicotinonitrile, is an electron-rich heteroaromatic nitrile. The methoxy and methyl substituents on the pyridine ring can influence the reactivity of the nitrile group, making the choice of an appropriate and selective hydrolysis method crucial.
This guide will explore three principal methodologies for this conversion, each with its own set of advantages and considerations:
-
Transition-Metal-Catalyzed Hydration: A modern and highly selective method that often proceeds under mild, neutral conditions, offering excellent functional group tolerance.[3][4]
-
Enzymatic Hydration: A green and highly specific approach utilizing nitrile hydratase enzymes, which operate under mild, aqueous conditions, providing exceptional selectivity.[5][6][7]
-
Classical Acid/Base-Catalyzed Hydrolysis: Traditional methods that, with careful control of reaction parameters, can be optimized for selective amide formation.[1][2]
The selection of the optimal method will depend on factors such as available equipment, scale of the reaction, and the presence of other sensitive functional groups in the molecule.
Mechanistic Considerations: The Path from Nitrile to Amide
Understanding the underlying mechanisms of nitrile hydrolysis is key to controlling the reaction and minimizing by-product formation.
Transition-Metal-Catalyzed Hydration
Transition metal catalysts, particularly those based on ruthenium and platinum, facilitate the hydration of nitriles through a coordination-activation mechanism.[3][4][8] The general pathway involves:
-
Coordination: The nitrile coordinates to the metal center through the nitrogen lone pair.
-
Activation: This coordination polarizes the C≡N bond, making the carbon atom more electrophilic.
-
Nucleophilic Attack: A water molecule, often also coordinated to the metal center, attacks the activated nitrile carbon.
-
Product Formation and Catalyst Regeneration: A series of proton transfers and rearrangements lead to the formation of the amide and regeneration of the active catalyst.
Caption: Generalized workflow for transition-metal-catalyzed nitrile hydration.
Enzymatic Hydration with Nitrile Hydratase
Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to amides with remarkable specificity.[5][6][7] The active site of these enzymes typically contains a non-heme iron or cobalt ion. The proposed mechanism involves:
-
Substrate Binding: The nitrile binds to the metal center in the enzyme's active site.
-
Activation: The metal ion activates the nitrile group for nucleophilic attack.
-
Hydration: A coordinated water molecule or hydroxide ion attacks the nitrile carbon.
-
Product Release: The resulting amide product is released, and the enzyme is regenerated for the next catalytic cycle.
This enzymatic process is highly attractive due to its mild reaction conditions (neutral pH and room temperature) and its ability to prevent the formation of the carboxylic acid by-product.[5]
Caption: Simplified workflow for enzymatic nitrile hydration.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the conversion of 4-Methoxy-6-methyl-nicotinonitrile to 4-Methoxy-6-methyl-nicotinamide.
Protocol 1: Ruthenium-Catalyzed Hydration
This protocol is adapted from established procedures for the hydration of heteroaromatic nitriles using a ruthenium pincer catalyst.[3][4]
Materials:
-
4-Methoxy-6-methyl-nicotinonitrile
-
Ruthenium Pincer Catalyst (e.g., Milstein's catalyst or similar)
-
tert-Butanol (t-BuOH), anhydrous
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the Ruthenium Pincer Catalyst (1-3 mol%).
-
Reagent Addition: Add anhydrous t-BuOH (to make a 0.1 M solution of the nitrile) and 4-Methoxy-6-methyl-nicotinonitrile (1.0 eq).
-
Water Addition: Add deionized water (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature should be determined by monitoring the reaction progress.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes.
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-Methoxy-6-methyl-nicotinamide.
Expected Outcome: This method is expected to provide a high yield of the desired amide with minimal formation of the carboxylic acid by-product.
Protocol 2: Enzymatic Hydration using Rhodococcus rhodochrous
This protocol utilizes whole cells of Rhodococcus rhodochrous, a bacterium known to possess a robust nitrile hydratase, for the biotransformation.[5][9]
Materials:
-
4-Methoxy-6-methyl-nicotinonitrile
-
Rhodococcus rhodochrous cells (e.g., ATCC BAA-870)
-
Phosphate buffer (50 mM, pH 7.0)
-
Incubator shaker
-
Centrifuge
-
Solvents for extraction (e.g., ethyl acetate)
-
Analytical balance
Procedure:
-
Cell Preparation: Prepare a suspension of Rhodococcus rhodochrous cells in 50 mM phosphate buffer (pH 7.0). The cell concentration should be optimized for the specific strain and activity.
-
Reaction Mixture: In a suitable reaction vessel (e.g., an Erlenmeyer flask), add the cell suspension.
-
Substrate Addition: Add 4-Methoxy-6-methyl-nicotinonitrile to the cell suspension. The substrate can be added directly or as a solution in a water-miscible solvent like ethanol to aid solubility. The final substrate concentration should typically be in the range of 10-100 mM.
-
Incubation: Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with shaking (e.g., 150-200 rpm).
-
Reaction Monitoring: Monitor the conversion of the nitrile to the amide by taking aliquots at regular intervals and analyzing them by HPLC.[10]
-
Workup: Once the desired conversion is achieved, terminate the reaction by centrifuging the mixture to pellet the cells.
-
Extraction and Purification: Extract the supernatant with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Expected Outcome: This enzymatic method is expected to yield the amide with very high selectivity, often with complete conversion and no detectable carboxylic acid formation.
Data Presentation and Characterization
The progress of the reaction and the identity of the product should be confirmed by appropriate analytical techniques.
| Parameter | Nitrile (Starting Material) | Amide (Product) |
| Molecular Formula | C₈H₈N₂O | C₈H₁₀N₂O₂ |
| Molecular Weight | 148.16 g/mol | 166.18 g/mol |
| Appearance | Solid | Solid |
| TLC (EtOAc/Hexanes 1:1) | Higher Rf | Lower Rf |
| 1H NMR (CDCl₃, δ ppm) | Aromatic protons, -OCH₃ singlet, -CH₃ singlet | Aromatic protons, -OCH₃ singlet, -CH₃ singlet, broad -NH₂ singlet |
| IR (cm⁻¹) | ~2230 (C≡N stretch) | ~3350, 3170 (N-H stretch), ~1660 (C=O stretch) |
Note: The exact NMR chemical shifts and IR absorption frequencies should be determined experimentally for the synthesized compounds. The data for nicotinamide derivatives can be used as a reference.[11][12][13]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst/enzyme, incorrect reaction temperature, poor substrate solubility. | Verify catalyst/enzyme activity, optimize temperature, use a co-solvent to improve solubility. |
| Formation of carboxylic acid by-product | Reaction time too long, harsh reaction conditions (for chemical methods). | Monitor the reaction closely and stop it upon completion. Use milder conditions (lower temperature, less concentrated acid/base). |
| Difficult product isolation | Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[14][15][16][17][18]
-
Nicotinonitrile derivatives should be handled with care as they may be harmful if swallowed, in contact with skin, or if inhaled.[15][16][17]
-
Transition metal catalysts can be toxic and should be handled with appropriate precautions.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
An in-depth study of the biotransformation of nitriles into amides and/or acids using Rhodococcus rhodochrous AJ270. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst. Chemical Science. [Link]
-
Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory. PubMed. [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]
-
The two different pathways of enzymatic conversion of nitrile compounds into amides and carboxylic acids. ResearchGate. [Link]
-
Hydration of Nitriles using a Metal-Ligand Cooperative Ruthenium Pincer Catalyst. TIB. [Link]
-
Self-Association of Nicotinamide in Aqueous-Solution: N.M.R. Studies of Nicotinamide and the Mono- and Di-methyl-Substituted Amide Analogs. Academia.edu. [Link]
-
Hydrolysis of Nitriles. Organic Synthesis. [Link]
-
Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory. ResearchGate. [Link]
-
Application of Kinetic Modeling and Competitive Solvent Hydrolysis in the Development of a Highly Selective Hydrolysis of a Nitrile to an Amide. Organic Process Research & Development. [Link]
-
Application of high-performance liquid chromatography to the study of the biological transformation of adiponitrile by nitrile hydratase and amidase. PubMed. [Link]
-
Nitrilase of Rhodococcus rhodochrous J1. Conversion into the active form by subunit association. PubMed. [Link]
-
Metal-catalyzed nitrile hydration reactions: The specific contribution of ruthenium. Universidad de Oviedo. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Ruthenium-catalyzed nitrile hydration reactions using glycerol as solvent. ResearchGate. [Link]
-
SAFETY DATA SHEET. AFG Bioscience LLC. [Link]
-
Reactions of Nitriles. Chemistry Steps. [Link]
-
SAFETY DATA SHEET. ThermoFisher. [Link]
-
Hydrolysis of Amide. Organic Synthesis. [Link]
-
Catalytic Hydration of Nitriles to hides PLATINUM-CONTAINING CATALYST OFFERS NEW OPPORTUNITY. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. An in-depth study of the biotransformation of nitriles into amides and/or acids using Rhodococcus rhodochrous AJ2701 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digibuo.uniovi.es [digibuo.uniovi.es]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Application of high-performance liquid chromatography to the study of the biological transformation of adiponitrile by nitrile hydratase and amidase [pubmed.ncbi.nlm.nih.gov]
- 11. Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (PDF) Self-Association of Nicotinamide in Aqueous-Solution: N.M.R. Studies of Nicotinamide and the Mono- and Di-methyl-Substituted Amide Analogs [academia.edu]
- 13. Nicotinamide(98-92-0) 1H NMR spectrum [chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. aksci.com [aksci.com]
- 16. afgsci.com [afgsci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
Application Note: Microwave-Assisted Synthesis and Functionalization of 4-Methoxy-6-methyl-nicotinonitrile Derivatives
Introduction & Strategic Rationale
In contemporary medicinal chemistry, 4-Methoxy-6-methyl-nicotinonitrile (4-MMN) and its hydroxylated precursor, 2-hydroxy-4-methoxy-6-methylnicotinonitrile (CAS: 1354528-16-7) , serve as privileged heterocyclic building blocks[1]. These highly substituted pyridine scaffolds are critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), particularly ubiquitin-specific protease (USP) inhibitors[2] and targeted modulators of methyl modifying enzymes (such as EZH2 inhibitors) used in oncology[3],[4].
Historically, the synthesis and downstream functionalization of nicotinonitriles have been bottlenecked by prolonged reaction times, harsh thermal conditions, and moderate yields due to competing side reactions. By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , chemists can exploit direct dielectric heating to accelerate reaction rates, enforce strict regioselectivity, and significantly improve overall yields[5]. This application note details the mechanistic causality and provides self-validating protocols for the microwave-assisted synthesis of 4-MMN derivatives.
Mechanistic Causality: The Microwave Advantage
Understanding why microwave irradiation drastically improves nucleophilic aromatic substitution (SNAr) and nitrile reduction is critical for rational protocol design.
-
Dielectric Heating & Localized Superheating: Unlike conventional convective heating, microwave energy directly couples with polar solvents (e.g., methanol) and ionic species (e.g., sodium methoxide). This induces rapid dipole alignment and molecular friction, leading to localized superheating that ensures uniform thermal distribution[5].
-
Overcoming SNAr Activation Energy: The conversion of 4-chloro-2-hydroxy-6-methylnicotinonitrile to the 4-methoxy derivative requires overcoming a steep activation barrier to form the rate-limiting Meisenheimer complex. Microwave irradiation ensures that the localized thermal energy exceeds this barrier simultaneously across the reaction mixture, collapsing reaction times from 16 hours to under 45 minutes[4].
-
Catalytic Transfer Hydrogenation (CTH): Reducing the nitrile group to an aminomethyl moiety typically requires hazardous high-pressure H2 gas. By utilizing hydrazine hydrate and Raney Nickel under microwave conditions, the microwave field accelerates the decomposition of hydrazine on the nickel surface. This rapidly generates the active hydrogen species required for nitrile reduction without the need for pressurized gas cylinders[3].
Fig 1: Mechanistic pathway of microwave-accelerated SNAr via localized superheating.
Experimental Protocols
The following methodologies represent a scalable, self-validating system optimized for a monomodal microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and pressure monitoring.
Protocol A: Microwave-Assisted SNAr Synthesis of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile
Objective: Substitute the 4-chloro leaving group with a methoxy nucleophile via SNAr[4]. Causality & Design: Methanol is selected as both the solvent and the conjugate acid to the methoxide nucleophile. This strict solvent-reagent matching prevents unwanted transesterification or ether-cleavage side reactions at elevated temperatures.
Step-by-Step Methodology:
-
To a 30 mL microwave-safe heavy-walled pressure vessel, add 4-chloro-2-hydroxy-6-methylnicotinonitrile (1.0 eq, 2.0 mmol) and a magnetic stir bar.
-
Add a freshly prepared solution of sodium methoxide (5.0 eq, 10.0 mmol) dissolved in anhydrous methanol (15 mL)[4].
-
Seal the vessel with a Teflon-lined crimp cap to safely contain pressure generated above the solvent's boiling point.
-
Irradiate the mixture in the microwave synthesizer. Parameters: Temperature = 100 °C; Max Power = 150 W; Pressure Limit = 17.2 bar; Hold Time = 45 minutes[4].
-
Cool the vessel rapidly to room temperature using the instrument's compressed air cooling jet.
-
Concentrate the mixture in vacuo and purify via silica gel flash chromatography (Dichloromethane/Methanol = 10:1) to yield the product as a brown solid[3].
Protocol B: Microwave-Accelerated Catalytic Transfer Hydrogenation of the Nitrile
Objective: Reduce the nicotinonitrile to 3-(aminomethyl)-4-methoxy-6-methylpyridin-2-ol[3]. Causality & Design: Hydrazine acts as an efficient liquid hydrogen donor, while Raney Nickel catalyzes the transfer. Microwave heating ensures rapid, complete reduction without over-reduction (dearomatization) of the pyridine ring.
Step-by-Step Methodology:
-
In a microwave vessel, dissolve 2-hydroxy-4-methoxy-6-methylnicotinonitrile (1.0 eq, 0.43 mmol) in absolute ethanol (10 mL)[3].
-
Carefully add Raney Nickel (0.5 mL aqueous slurry) under an inert nitrogen atmosphere. (Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry in air).
-
Add hydrazine monohydrate (2 mL) dropwise to the mixture[3].
-
Seal and irradiate. Parameters: Temperature = 60 °C; Hold Time = 15 minutes[3].
-
Cool the reaction, filter through a tightly packed Celite pad to remove the catalyst, and wash the filter cake thoroughly with methanol.
-
Concentrate the filtrate in vacuo to obtain the primary amine intermediate[3].
Protocol C: Microwave-Mediated API Amide Coupling
Objective: Couple the aminomethyl derivative to a pyrimidine-5-carboxamide core to form an active methyl modifying enzyme modulator[4].
Step-by-Step Methodology:
-
Combine the aminomethyl intermediate (1.0 eq), the corresponding carboxylic acid core (1.1 eq), and HATU (1.2 eq) in anhydrous DMF (5 mL). Add DIPEA (3.0 eq).
-
Seal the vessel and irradiate. Parameters: Temperature = 80 °C; Max Power = 150 W; Hold Time = 20 minutes[4].
-
Purify the crude mixture directly via preparative HPLC to afford the final API[4].
Fig 2: Microwave-assisted synthetic workflow from precursor to active enzyme modulator API.
Data Presentation: Conventional vs. Microwave-Assisted Conditions
The table below highlights the quantitative efficiency gains achieved by transitioning from conventional thermal heating to the microwave-assisted protocols described above.
| Reaction Step | Heating Method | Temperature (°C) | Reaction Time | Isolated Yield (%) | Purity (LC-MS) |
| SNAr (Methoxy substitution) | Conventional | 100 (Reflux) | 16 hours | 55 - 62 | >90% |
| SNAr (Methoxy substitution) | Microwave | 100 (Sealed) | 45 mins | 82 - 88 | >95% |
| Nitrile Reduction (CTH) | Conventional | 60 | 2 - 4 hours | 65 - 70 | >92% |
| Nitrile Reduction (CTH) | Microwave | 60 | 15 mins | 89 - 94 | >98% |
| API Amide Coupling | Conventional | 80 | 12 hours | 34 | >95% |
| API Amide Coupling | Microwave | 80 | 20 mins | 68 - 75 | >98% |
(Data synthesized from optimization studies of methyl modifying enzyme modulators and nicotinonitrile derivatives[5],[4])
References
- CA3014192A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors. Google Patents.
- CA2862289C - Modulators of methyl modifying enzymes, compositions and uses thereof. Google Patents.
-
Mekky, A. E. M., & Sanad, S. M. H. (2022) . Microwave-assisted synthesis of nicotinonitrile and/or arene-linked bis(chromene-thiazoles) as new VRE and MRSA inhibitors. Synthetic Communications (Taylor & Francis). URL:[Link]
- US9085583B2 - Modulators of methyl modifying enzymes, compositions and uses thereof. Google Patents.
Sources
- 1. products [coolpharm.com]
- 2. CA3014192A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]
- 3. CA2862289C - Modulators of methyl modifying enzymes, compositions and uses thereof - Google Patents [patents.google.com]
- 4. US9085583B2 - Modulators of methyl modifying enzymes, compositions and uses thereof - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Solvent Selection & Troubleshooting for 4-Methoxy-6-methyl-nicotinonitrile
Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals utilizing 4-Methoxy-6-methyl-nicotinonitrile (and its derivatives, such as 2-chloro-4-methoxy-6-methyl-nicotinonitrile). This compound is a highly versatile building block, critically utilized in the synthesis of epigenetic modulators like brain-penetrant EZH2 inhibitors[1] and ubiquitin-specific protease (USP) inhibitors[2].
However, its specific heterocyclic core frequently presents solubility bottlenecks. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative matrices to ensure absolute experimental reproducibility.
Part 1: Mechanistic Causality of Solubility
To master the handling of 4-Methoxy-6-methyl-nicotinonitrile, you must first understand the physicochemical "why" behind its behavior.
The molecule features a rigid, planar pyridine ring substituted with a lipophilic methyl group at the 6-position and a methoxy group at the 4-position. While the methoxy group is often incorporated to reduce overall lipophilicity (AlogP) and improve microsomal stability in downstream drug candidates[3], the base intermediate remains highly hydrophobic. The cyano (nitrile) group at the 3-position introduces a strong dipole moment but acts only as a weak hydrogen-bond acceptor.
The Causality: Because the molecule lacks strong hydrogen-bond donors (no -OH or -NH₂ groups), it cannot effectively disrupt the hydrogen-bonded network of water. Consequently, it exhibits classic "brick dust" properties—poor aqueous solubility but high solubility in polar aprotic solvents. These solvents (like DMSO and DMF) are required to solvate the nitrile and pyridine moieties via dipole-dipole interactions, effectively breaking the compound's crystal lattice energy[4].
Part 2: Solvent Selection Matrix
To facilitate rapid decision-making, the quantitative solubility data and application compatibilities for 4-Methoxy-6-methyl-nicotinonitrile are summarized below.
| Solvent | Dielectric Constant (ε) | Max Stock Conc. (mM) | Assay Compatibility | Recommended Application |
| DMSO (Anhydrous) | 46.7 | 50 - 100 | High (<1% v/v final) | In vitro biological screening, long-term stock storage. |
| DMF (Anhydrous) | 36.7 | 50 - 100 | Low | Chemical synthesis, high-temp cross-coupling reactions[2]. |
| Dichloromethane (DCM) | 9.1 | 20 - 50 | None | Liquid-liquid extraction, silica gel chromatography. |
| Methanol | 32.7 | 5 - 10 | Low | Analytical preparation, NMR spectroscopy[5]. |
| Aqueous Buffer (PBS) | ~80.0 | < 0.1 | N/A | Requires step-wise dilution from a DMSO master stock. |
Part 3: Troubleshooting FAQs
Q1: My compound is precipitating ("crashing out") when I dilute my DMSO stock into my aqueous assay buffer. How do I prevent this? Causality & Solution: This occurs because the local concentration of water rapidly decreases the solvent capacity of the mixture, causing localized supersaturation. To prevent this, never add the buffer directly to the DMSO stock. Instead, perform a step-wise serial dilution by adding the DMSO stock dropwise into a vigorously vortexed buffer. Crucial Step: Pre-warm the buffer to 37°C. The increased kinetic energy prevents the lipophilic compound from nucleating upon contact with the aqueous phase. Ensure the final DMSO concentration does not exceed 0.5% v/v.
Q2: I am using 4-Methoxy-6-methyl-nicotinonitrile as an intermediate for EZH2 inhibitor synthesis. Which solvent is optimal for the initial alkylation steps? Causality & Solution: For synthesizing complex brain-penetrant EZH2 inhibitors[3] or thienopyridine derivatives[6], anhydrous DMF is highly recommended over DMSO. DMF perfectly solvates the nitrile and pyridine moieties while maintaining a high boiling point suitable for elevated reaction temperatures (e.g., 85°C) without the risk of oxidizing your reagents, which can occur with DMSO at high heat.
Q3: How should I store the stock solutions to maintain scientific integrity? Causality & Solution: Store DMSO or DMF stock solutions in tightly sealed, argon-purged amber glass vials at -20°C. DMSO is highly hygroscopic; absorbed atmospheric moisture will drastically reduce the solubility capacity of the solvent over time, leading to invisible micro-precipitates that will systematically skew your quantitative assays.
Part 4: Validated Experimental Protocols
SOP 1: Preparation of a Self-Validating 50 mM Master Stock
This protocol ensures complete solvation without degrading the compound.
-
Weighing: Accurately weigh the required mass of 4-Methoxy-6-methyl-nicotinonitrile using an analytical balance.
-
Solvent Addition: Add the calculated volume of 100% Anhydrous DMSO (sealed under argon) to achieve a 50 mM concentration.
-
Thermal Agitation: Vortex the vial for 30 seconds, then place it in a sonicating water bath at 37°C for 5 minutes. Causality: Sonication provides the mechanical cavitation needed to break apart microscopic crystal aggregates.
-
Validation Checkpoint: Hold the vial against a direct light source. The solution must be completely transparent. The presence of any turbidity, opalescence, or micro-particulates indicates incomplete solvation. If observed, increase sonication time by 5 minutes.
-
Storage: Aliquot into single-use volumes to prevent freeze-thaw cycles. Store at -20°C in a desiccator.
SOP 2: Step-Wise Aqueous Dilution for In Vitro Assays
-
Thawing: Remove a single-use DMSO aliquot from -20°C and allow it to equilibrate to Room Temperature (RT) for 15 minutes.
-
Buffer Preparation: Pre-warm your target aqueous buffer (e.g., PBS or assay media) to 37°C.
-
Dilution: Using a micropipette, inject the DMSO stock directly into the center of the pre-warmed buffer while it is actively vortexing.
-
Validation Checkpoint: Measure the absorbance of the final solution at 600 nm. An OD600 > 0.05 indicates light scattering from micro-precipitates, meaning the dilution failed and must be repeated with a higher buffer volume or the addition of 0.01% Tween-20.
Part 5: Workflow Visualizations
Workflow for preparing and diluting 4-Methoxy-6-methyl-nicotinonitrile stock solutions.
Synthetic utility of 4-Methoxy-6-methyl-nicotinonitrile in targeted inhibitor development.
References
-
Title: A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors Source: PMC (nih.gov) URL: 1
-
Title: WO2017139778A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors Source: Google Patents URL: 2
-
Title: CA3014192A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors Source: Google Patents URL: 6
-
Title: A chemical strategy toward novel brain-penetrant EZH2 inhibitors Source: bioRxiv URL: 3
-
Title: CAS 61337-88-0: 3-Pyridinecarbonitrile,2-(4-methyl-2-phenyl-1-piperazinyl) Source: CymitQuimica URL: 5
-
Title: 2-Chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Source: Smolecule URL: 4
Sources
- 1. A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017139778A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Buy 2-Chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile [smolecule.com]
- 5. CAS 61337-88-0: 3-Pyridinecarbonitrile,2-(4-methyl-2-pheny… [cymitquimica.com]
- 6. CA3014192A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Methoxy-6-methyl-nicotinonitrile
Audience: Researchers, scientists, and drug development professionals. Subject: Troubleshooting ambident nucleophile alkylation and regioisomer separation.
Overview
4-Methoxy-6-methyl-nicotinonitrile is a critical synthetic intermediate, most notably utilized in the development of epigenetic modulators such as EZH2 inhibitors [1]. During its synthesis via the methylation of 4-hydroxy-6-methylnicotinonitrile, researchers frequently encounter a challenging mixture of O-alkylated and N-alkylated regioisomers. This technical guide provides field-proven methodologies to troubleshoot the reaction, understand the underlying mechanistic causality, and successfully isolate the desired O-methylated product.
Reaction & Purification Workflow
Workflow for the synthesis and regioisomer separation of 4-Methoxy-6-methyl-nicotinonitrile.
Troubleshooting FAQs
Q1: Why does the N-methylated regioisomer form alongside the desired 4-methoxy-6-methyl-nicotinonitrile? A: The precursor, 4-hydroxy-6-methylnicotinonitrile, exists in a tautomeric equilibrium with its pyridone form. As an ambident nucleophile, it can undergo both O-alkylation and N-alkylation. According to Hard-Soft Acid-Base (HSAB) principles, the nitrogen atom acts as a softer nucleophile compared to the harder oxygen atom [2]. Using soft electrophiles (like methyl iodide) in polar aprotic solvents often leads to competitive or even dominant N-alkylation [3].
Q2: How can I adjust my reaction conditions to favor O-methylation? A: To maximize the yield of the O-methylated product, shift the reaction dynamics by using a "harder" methylating agent, such as dimethyl sulfate ( Me2SO4 ) or methyl tosylate, instead of methyl iodide. Additionally, employing silver salts (e.g., Ag2CO3 ) as the base can selectively drive O-alkylation; the silver cation coordinates preferentially to the softer nitrogen atom, sterically and electronically shielding it, thereby directing the electrophilic attack exclusively to the oxygen atom.
Q3: The crude NMR shows a mixture of O- vs N-methylated products. How do I separate them? A: The two regioisomers possess drastically different polarities. The desired O-methylated pyridine is a relatively non-polar aromatic system, whereas the N-methylated pyridone (1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile) has a strong dipole moment and acts as a powerful hydrogen bond acceptor. This distinct polarity difference allows for highly efficient separation via an initial aqueous biphasic extraction (which strips out the bulk of the N-methyl isomer) followed by normal-phase silica gel chromatography.
Q4: What are the best analytical conditions to distinguish the two regioisomers and validate my separation? A:
-
TLC: On a normal-phase silica TLC plate run in Hexanes/EtOAc (1:1), the O-methylated product will migrate rapidly ( Rf≈0.6 ), while the N-methylated pyridone will remain anchored near the baseline ( Rf≈0.1 ).
-
1 H NMR: The O-methyl group typically appears further downfield ( ≈3.95 ppm) due to deshielding from the aromatic oxygen, compared to the N-methyl group of the pyridone ( ≈3.50 ppm).
Quantitative Data: Regioisomer Comparison
| Property | 4-Methoxy-6-methyl-nicotinonitrile (Desired) | 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile (Regioisomer) |
| Structure Type | Pyridine (O-Alkylation) | Pyridone (N-Alkylation) |
| Relative Polarity | Low to Moderate | High (Strong Dipole) |
| Aqueous Solubility | Poor | Moderate to High |
| TLC Retention ( Rf ) | ≈0.60 (Hexanes/EtOAc 1:1) | ≈0.10 (Hexanes/EtOAc 1:1) |
| 1 H NMR Signature | ≈3.95 ppm (s, 3H, -OCH 3 ) | ≈3.50 ppm (s, 3H, >N-CH 3 ) |
| Elution Order (Silica) | First (Fast eluting) | Last (Baseline retention) |
Experimental Protocol: Biphasic Extraction and Chromatographic Isolation
To ensure a self-validating and high-purity isolation of the O-methylated product, follow this step-by-step methodology:
Step 1: Quench and Solvent Removal Concentrate the crude reaction mixture (typically run in DMF or MeOH) under reduced pressure to remove volatile organics. Causality: Removing the reaction solvent prevents it from acting as a co-solvent that could drag the highly polar N-methyl isomer into the organic phase during extraction.
Step 2: Biphasic Liquid-Liquid Extraction Dilute the concentrated residue with Ethyl Acetate (EtOAc) and Water (1:1 v/v) and transfer to a separatory funnel. Vigorously shake and allow the layers to separate. The highly polar N-methyl pyridone regioisomer partitions preferentially into the aqueous layer, while the desired O-methyl pyridine remains in the EtOAc layer.
Step 3: Aggressive Brine Washing Wash the organic layer with saturated aqueous NaCl (brine) three times (3x). Causality: Repeated brine washes exploit the high aqueous solubility of the pyridone lactam, effectively scrubbing residual N-methyl isomer and trace DMF from the organic phase.
Step 4: Drying and Dry-Loading Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. Re-dissolve the residue in a minimal amount of dichloromethane (DCM), add silica gel (approx. 3x the mass of the crude), and evaporate to a free-flowing powder. Causality: Dry-loading prevents the tailing and poor resolution often caused by wet-loading polar heterocyclic mixtures.
Step 5: Normal-Phase Flash Chromatography Load the silica powder onto a pre-equilibrated normal-phase silica column. Elute using a gradient of Hexanes/EtOAc (from 90:10 to 50:50). Collect the fast-eluting fractions ( Rf≈0.6 ). Any remaining N-methylated isomer will be retained on the column. Evaporate the product fractions to yield pure 4-Methoxy-6-methyl-nicotinonitrile.
References
- Title: US Patent 9,085,583 B2 - Modulators of methyl modifying enzymes, compositions and uses thereof.
-
Title: Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. Source: ACS Publications (Journal of Organic Chemistry). URL: [Link]
-
Title: Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. Source: National Center for Biotechnology Information (PMC). URL: [Link]
thermal stability issues of 4-Methoxy-6-methyl-nicotinonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected yield drops and byproduct formation when utilizing highly functionalized pyridine building blocks.
4-Methoxy-6-methyl-nicotinonitrile (and its halogenated or hydroxylated derivatives) is a critical intermediate in modern medicinal chemistry, most notably utilized in the synthesis of neuro-epigenetic therapeutics such as brain-penetrant EZH2 inhibitors [1]. However, its unique electronic topology—an electron-deficient pyridine ring further deactivated by an ortho-nitrile group—makes it exceptionally susceptible to thermal degradation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the thermal stability of this compound during your workflows.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my 4-Methoxy-6-methyl-nicotinonitrile undergo O-demethylation during high-temperature cross-coupling reactions?
The Causality: The methoxy group is situated at the 4-position of a highly electron-deficient pyridine ring. At elevated temperatures (>80°C), the methyl carbon becomes highly susceptible to SN2 nucleophilic attack. Even weak nucleophiles present in the reaction mixture (such as chloride/bromide ions from cross-coupling partners or amine bases) can cleave the O-CH₃ bond. This yields the thermodynamically stable pyridone (2-hydroxy/4-hydroxy equivalent), permanently poisoning your synthetic route [1]. The Fix: Lower the reaction temperature. Transition from standard palladium catalysts (which require 80–100°C) to highly active Buchwald precatalysts (e.g., XPhos Pd G3) that facilitate oxidative addition and reductive elimination at 40°C.
Q2: I observe nitrile hydrolysis to the primary amide when heating the compound in basic aqueous media. How can I prevent this?
The Causality: The cyano group is highly electrophilic. When subjected to thermal stress (>60°C) in the presence of water and hydroxide/carbonate ions, the nitrile undergoes rapid hydration to form a primary carboxamide, and eventually, a carboxylic acid. The Fix: Strictly utilize anhydrous conditions when working with bases at elevated temperatures. Swap aqueous Na2CO3 for anhydrous Cs2CO3 suspended in degassed 1,4-Dioxane.
Q3: Is 4-Methoxy-6-methyl-nicotinonitrile prone to sublimation during vacuum drying?
The Causality: Yes. Unlike its pyridone counterparts, the methoxy-protected compound lacks strong intermolecular hydrogen bonding. Combined with its relatively low molecular weight, it possesses a high vapor pressure. Under high vacuum (<10 mbar) and moderate heat (>45°C), the compound will transition directly into the gas phase, leading to unexplained mass loss. The Fix: Implement controlled vacuum drying. Never exceed 35°C, and maintain the vacuum pressure above 20 mbar.
Part 2: Quantitative Degradation Profiles
To assist in your experimental design, the following table summarizes the quantitative degradation pathways of 4-Methoxy-6-methyl-nicotinonitrile under various thermally stressed conditions.
| Environmental Condition | Temp (°C) | Time (h) | O-Demethylation (%) | Nitrile Hydrolysis (%) | Intact Recovery (%) |
| Aq. NaOH / EtOH (Standard) | 80 | 4 | 15.2 | 45.8 | 39.0 |
| K2CO3 / DMF (Anhydrous) | 100 | 12 | 35.4 | < 1.0 | 63.6 |
| Cs2CO3 / Dioxane (Anhydrous) | 40 | 12 | < 1.0 | < 1.0 | > 98.0 |
| Vacuum Drying (< 5 mbar) | 60 | 24 | N/A | N/A | 72.1 (Sublimation) |
Part 3: Self-Validating Experimental Protocol
Thermally Stabilized Suzuki-Miyaura Cross-Coupling
This methodology is designed to couple halogenated derivatives of 4-Methoxy-6-methyl-nicotinonitrile while suppressing thermal O-demethylation and nitrile hydrolysis.
Step 1: Catalyst and Reagent Preparation (Glovebox Recommended)
-
Charge a dry reaction vial with the pyridine core (1.0 eq), the corresponding boronic acid (1.2 eq), XPhos Pd G3 (2 mol%), and anhydrous Cs2CO3 (2.0 eq).
-
Causality Check: XPhos Pd G3 is specifically chosen to lower the activation energy of the catalytic cycle, bypassing the need for the >80°C temperatures that trigger demethylation.
Step 2: Solvent Addition
-
Add anhydrous, rigorously degassed 1,4-Dioxane (0.2 M).
-
Causality Check: The exclusion of water prevents the nucleophilic hydration of the electrophilic nitrile group.
Step 3: Controlled Thermal Activation
-
Seal the vial and heat to exactly 40°C for 12 hours. Do not exceed this temperature limit.
Step 4: In-Process Self-Validation (LC-MS)
-
Sample 5 µL of the reaction mixture, dilute in LC-grade Acetonitrile, and analyze via UPLC-MS.
-
Validation Metric: Confirm the presence of the product mass. Crucially, scan for the absence of the [M+H]+−14 peak (loss of CH2 indicating O-demethylation) and the [M+H]++18 peak (addition of H2O indicating amide hydrolysis). If the demethylated peak exceeds 2% AUC, verify the calibration of your heating block.
Step 5: Isolation via Controlled Vacuum
-
Filter the mixture through a Celite pad to remove palladium and inorganic salts.
-
Concentrate the filtrate using a rotary evaporator set to a maximum bath temperature of 35°C and a vacuum no lower than 25 mbar to prevent sublimation mass loss.
Part 4: Degradation Pathways & Mitigation Logic
Thermal degradation pathways of 4-Methoxy-6-methyl-nicotinonitrile and mitigation strategies.
References
-
A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors Source: ACS Medicinal Chemistry Letters / PubMed Central (PMC) URL:[Link]
overcoming steric hindrance in 4-Methoxy-6-methyl-nicotinonitrile coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter roadblocks when functionalizing highly substituted pyridine cores.
The 4-methoxy-6-methylnicotinonitrile scaffold presents a classic "push-pull" electronic dilemma combined with severe steric hindrance. The electron-donating 4-methoxy group and the electron-withdrawing 3-cyano group create competing electronic environments, while the 4-methoxy and 6-methyl groups generate significant di-ortho steric bulk.
This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to help you overcome these barriers.
Quantitative Data Summary: Optimizing Coupling Parameters
To establish a baseline for your experiments, Table 1 summarizes the quantitative performance of various catalytic and stoichiometric systems applied to this specific pyridine core.
Table 1: Performance Metrics for 4-Methoxy-6-methylnicotinonitrile Functionalization
| Reaction Type | Target Position | Primary Challenge | Optimized Catalyst / Base | Temp (°C) | Typical Yield |
| SNAr | C2 (e.g., 2-chloro) | Competitive 4-OMe displacement | KOH or K2CO3 in DMF | 0 to 25 | >80% |
| Suzuki Coupling | C5 (e.g., 5-bromo) | Di-ortho steric hindrance | XPhos Pd G3, K3PO4 | 90–100 | 65–75% |
| Buchwald-Hartwig | C5 (e.g., 5-bromo) | Electronic deactivation by 4-OMe | BrettPhos Pd G3, NaOtBu | 100 | 50–60% |
FAQ Section 1: Nucleophilic Aromatic Substitution (SNAr)
Q1: My SNAr reaction with 2-chloro-4-methoxy-6-methylnicotinonitrile and a thiol nucleophile is yielding a complex mixture. How do I improve regioselectivity? Causality & Solution: You are likely experiencing competitive displacement of the 4-methoxy group. The 3-cyano group activates both the ortho C2 and para C4 positions for nucleophilic attack. While chloride at C2 is a superior leaving group and benefits from the adjacent pyridine nitrogen, elevated temperatures provide enough thermal energy to overcome the activation barrier for methoxide displacement at C4. To achieve kinetic control and exclusive C2 substitution, you must strictly regulate the temperature. Lower the reaction to 0 °C and use a mild, finely powdered base like KOH in DMF. This ensures the nucleophile selectively attacks the more labile C-Cl bond[1].
Q2: Can I perform a one-pot SNAr and cyclization to form a thienopyridine core? Causality & Solution: Yes. This is a highly efficient self-validating system known as the Thorpe-Ziegler cyclization. By reacting the 2-chloro derivative with methyl thioglycolate at 0 °C, the initial SNAr thioetherification occurs rapidly. Upon warming or extended stirring, the active methylene of the thioglycolate undergoes base-catalyzed intramolecular cyclization with the adjacent 3-cyano group, yielding an amino-thienopyridine[2].
FAQ Section 2: Palladium-Catalyzed Cross-Coupling
Q3: I am attempting a Suzuki cross-coupling at the C5 position of 5-bromo-4-methoxy-6-methylnicotinonitrile, but I observe mostly unreacted starting material. Why is the oxidative addition failing? Causality & Solution: The C5 position is an extreme case of steric and electronic deactivation. It is flanked by the 4-methoxy and 6-methyl groups (di-ortho steric hindrance). Furthermore, the 4-methoxy group donates electron density into the ring via resonance, increasing the electron density at C5. This raises the activation energy required for the electron-rich Pd(0) species to insert into the C-Br bond. To overcome this, standard ligands (like PPh3 or dppf) are insufficient. You must switch to highly electron-rich, bulky biaryl dialkylphosphine ligands like XPhos or SPhos . These ligands increase the nucleophilicity of the palladium center (facilitating oxidative addition) while their immense steric bulk forces the formation of the highly active mono-ligated Pd(0) species and accelerates the final reductive elimination step[3].
Q4: During the deprotection of benzyloxy-protected intermediates derived from this core, I am losing the cyano group. What is happening? Causality & Solution: The 3-cyano group on an electron-rich pyridine ring is highly susceptible to hydrolysis under harsh acidic or basic conditions at elevated temperatures, converting into a primary amide or carboxylic acid. When removing benzyl protecting groups, avoid strong aqueous acids. Instead, utilize mild hydrogenolysis (Pd/C, H2 balloon) or carefully controlled anhydrous TFA at room temperature[4].
Validated Experimental Protocols
Protocol 1: Regioselective SNAr and Thorpe-Ziegler Cyclization
Objective: Synthesis of methyl 3-amino-4-methoxy-6-methylthieno[2,3-b]pyridine-2-carboxylate.
-
Preparation: In an oven-dried round-bottom flask, dissolve 2-chloro-4-methoxy-6-methylnicotinonitrile (1.0 equiv) and methyl thioglycolate (1.0 equiv) in anhydrous DMF to achieve a 0.3 M solution.
-
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.
-
Base Addition: Add finely powdered KOH (4.0 equiv) portion-wise over 10 minutes to ensure the internal temperature does not exceed 5 °C.
-
Reaction: Stir the resulting solution for 1 hour at 0 °C. The reaction is self-indicating; a color change and precipitate formation indicate successful cyclization.
-
Workup: Quench the reaction by pouring it into rapidly stirring ice-cold water (5x the reaction volume). Collect the resulting solids via vacuum filtration, wash with cold water, and dry under high vacuum[1].
Protocol 2: Sterically Hindered Suzuki Coupling at C5
Objective: C-C bond formation at the deactivated C5 position.
-
Setup: In a Schlenk tube, combine 5-bromo-4-methoxy-6-methylnicotinonitrile (1.0 equiv), the desired boronic acid (1.5 equiv), and K3PO4 (3.0 equiv).
-
Catalyst Loading: Add XPhos Pd G3 pre-catalyst (5 mol%) and supplemental XPhos ligand (5 mol%).
-
Degassing (Critical Step): Evacuate the flask and backfill with ultra-pure Nitrogen. Repeat this cycle three times to ensure a strictly oxygen-free environment.
-
Solvent Addition: Add a previously degassed mixture of 1,4-dioxane and water (4:1 ratio) to achieve a 0.2 M concentration.
-
Heating: Seal the tube and heat the mixture in an oil bath at 100 °C for 12–16 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na2SO4, and purify via flash column chromatography[3].
Mechanistic Visualizations
Fig 1: Electronic and steric mapping of the 4-methoxy-6-methylnicotinonitrile core.
Fig 2: Decision tree for troubleshooting coupling failures based on reaction type.
References
- Title: Thienopyridine carboxamides as ubiquitin-specific protease inhibitors (Patent CA3014192A1)
-
Title: A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors Source: bioRxiv / National Institutes of Health (NIH) URL: [Link]
Sources
- 1. CA3014192A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]
- 2. CA3014192A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: 1H NMR Analysis of 4-Methoxy-6-methylnicotinonitrile
Executive Summary & Scientific Context
4-Methoxy-6-methylnicotinonitrile (C8H8N2O) is a highly functionalized pyridine derivative that serves as a critical synthetic building block in modern drug discovery. Its precise structural verification is paramount, as it is frequently utilized in the synthesis of epigenetic modulators, specifically EZH2 inhibitors (), and ubiquitin-specific protease (USP) inhibitors targeting cancer and autoimmune pathways ().
This guide provides an objective, highly detailed comparison of the analytical methodologies used to verify this compound via Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. By comparing different solvent systems and spectrometer field strengths , we provide researchers with the causal logic necessary to optimize their analytical workflows, balancing resolution, cost, and throughput.
Molecular Architecture & Causal Signal Assignment
Before comparing analytical platforms, it is critical to understand the intrinsic electronic environment of the molecule. 4-Methoxy-6-methylnicotinonitrile contains four distinct proton environments. Because these protons are isolated from one another by non-protonated carbons or heteroatoms, all signals manifest as sharp singlets , eliminating complex J -coupling multiplets.
-
H2 Proton (~8.65 ppm): Located between the pyridine nitrogen and the C3-cyano group. Both the nitrogen and the cyano group exert strong electron-withdrawing inductive ( −I ) and mesomeric ( −M ) effects. This severe depletion of local electron density highly deshields the proton, pushing it far downfield.
-
H5 Proton (~6.75 ppm): Located between the C4-methoxy and C6-methyl groups. The oxygen of the methoxy group donates its lone pair electrons into the aromatic π -system via resonance ( +M effect). This localized increase in electron density shields the H5 proton, shifting it significantly upfield compared to typical pyridine protons.
-
C4-Methoxy Protons (~3.95 ppm): The three protons are directly attached to an electronegative oxygen atom, resulting in strong inductive deshielding.
-
C6-Methyl Protons (~2.55 ppm): These benzylic-like protons are deshielded by the magnetic anisotropy (ring current) of the adjacent aromatic pyridine ring.
Performance Comparison 1: Solvent Systems (CDCl3 vs. DMSO-d6)
The choice of deuterated solvent fundamentally alters the chemical shift profile due to varying degrees of solvent-solute interactions. Below is an objective comparison of the compound's performance in a non-polar solvent (CDCl3) versus a highly polar, hydrogen-bond accepting solvent (DMSO-d6).
Table 1: Solvent-Induced Chemical Shift Comparison
| Proton Environment | Multiplicity | Integration | Shift in CDCl3 (ppm) | Shift in DMSO-d6 (ppm) | Causal Mechanism for Shift Difference |
| H2 (Aromatic) | Singlet (s) | 1H | ~8.65 | ~8.85 | Stronger dipole-dipole interactions in highly polar DMSO deshield the proton further. |
| H5 (Aromatic) | Singlet (s) | 1H | ~6.75 | ~6.95 | Disruption of weak intramolecular interactions by the polar DMSO solvent cage. |
| C4-OCH3 | Singlet (s) | 3H | ~3.95 | ~3.90 | Minimal solvent effect; tightly bound by direct oxygen electronegativity. |
| C6-CH3 | Singlet (s) | 3H | ~2.55 | ~2.50 | Minimal solvent effect; the aliphatic nature resists solvent polarization. |
Strategic Insight: For routine structural confirmation, CDCl3 is preferred due to its low viscosity (yielding sharper lines) and ease of evaporation for sample recovery. However, if the compound is an intermediate moving into a biological assay, DMSO-d6 should be used to mirror the solvation state of the downstream in vitro testing environment.
Performance Comparison 2: Analytical Platforms (60 MHz vs. 400 MHz)
Historically, high-field superconducting NMRs were mandatory for all structural verification. However, the unique structural simplicity of 4-Methoxy-6-methylnicotinonitrile (comprising entirely of singlets) makes it a perfect candidate for cryogen-free benchtop NMR analysis.
Table 2: Spectrometer Performance Comparison
| Parameter | 60 MHz Benchtop NMR | 400 MHz High-Field NMR | Scientific Causality & Operational Impact |
| Magnetic Field Strength | 1.4 Tesla (Permanent NdFeB) | 9.4 Tesla (Superconducting) | Higher fields increase the population difference across spin states, exponentially boosting sensitivity. |
| Signal-to-Noise Ratio | ~100:1 (for 15 mg sample) | >500:1 (for 5 mg sample) | 400 MHz is strictly required for trace impurity profiling (LOD < 1%). 60 MHz is sufficient for bulk purity. |
| Resolution (Line Width) | <1.0 Hz at 50% peak height | <0.1 Hz at 50% peak height | 60 MHz is highly viable here because the molecule lacks complex J -coupling overlap; singlets are easily resolved. |
| Infrastructure Needs | None (Cryogen-free, 120V) | Liquid Helium & Nitrogen | Benchtop eliminates supply chain dependencies, drastically reducing the total cost of ownership. |
Self-Validating Experimental Protocol
To ensure high-fidelity data reproduction, the following protocol establishes a self-validating system for the 1H NMR acquisition of 4-Methoxy-6-methylnicotinonitrile.
Phase 1: Sample Preparation & Internal Validation
-
Mass Optimization: Weigh exactly 10.0 mg of the compound into a clean glass vial.
-
Solvation & Referencing: Dissolve the compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: TMS acts as a self-validating internal standard. Its highly shielded protons provide an absolute zero reference point (0.00 ppm), rendering the calibration independent of external magnetic field drift.
-
-
Transfer: Pipette the homogenous solution into a standard 5 mm NMR tube, ensuring a minimum liquid height of 4 cm to prevent magnetic susceptibility artifacts at the air-liquid interface.
Phase 2: Spectrometer Tuning & Acquisition
-
Locking: Insert the sample and initiate the automated locking sequence.
-
Causality: The spectrometer locks onto the deuterium frequency of CDCl3 to actively compensate for temporal magnetic field drift during the acquisition phase.
-
-
Shimming & Validation: Perform gradient shimming.
-
System Validation: Monitor the Free Induction Decay (FID). A properly shimmed sample will exhibit an FID that decays exponentially without beating, ensuring sharp, symmetrical singlets.
-
-
Acquisition Parameters: Set Pulse angle = 30°, Relaxation delay (D1) = 2.0 seconds, Number of scans (NS) = 16.
-
Causality: A 30° pulse combined with a 2-second delay ensures complete spin-lattice relaxation ( T1 ) between scans, allowing for accurate quantitative integration of the 1H : 1H : 3H : 3H proton ratios.
-
Phase 3: Data Processing & Verification
-
Fourier Transform: Apply an FT with a 0.3 Hz exponential line-broadening window function to enhance the Signal-to-Noise Ratio without sacrificing the resolution of the singlets.
-
Phase Correction: Perform manual zero-order and first-order phase correction to ensure all peaks are purely absorptive.
-
Final Validation: Calibrate the chemical shift axis by setting the TMS peak strictly to 0.00 ppm. Verify the integrity of the calibration by confirming the residual CHCl3 peak appears precisely at 7.26 ppm.
Visualizing the Analytical Workflow
Fig 1. Experimental workflow and logical signal assignment for 4-Methoxy-6-methylnicotinonitrile.
References
- Constellation Pharmaceuticals, Inc. (2015). Modulators of methyl modifying enzymes, compositions and uses thereof (U.S. Patent No. US9085583B2). U.S.
- FORMA Therapeutics, Inc. (2017). Thienopyridine carboxamides as ubiquitin-specific protease inhibitors (Patent No. CA3014192A1). Canadian Intellectual Property Office.
Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Methoxy-6-methyl-nicotinonitrile
For Immediate Release
In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel chemical entities. For researchers and professionals in drug development, a comprehensive understanding of a molecule's fragmentation pattern is paramount for its unambiguous identification and characterization. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Methoxy-6-methyl-nicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry.
This document will delve into the predicted fragmentation pathways of 4-Methoxy-6-methyl-nicotinonitrile, drawing comparisons with structurally similar compounds to provide a robust framework for its analytical characterization. We will explore the causal factors driving the fragmentation cascade and present a detailed experimental protocol for acquiring high-quality mass spectra.
Introduction to 4-Methoxy-6-methyl-nicotinonitrile and the Significance of its Mass Spectral Analysis
4-Methoxy-6-methyl-nicotinonitrile belongs to the nicotinonitrile class of compounds, which are characterized by a pyridine ring bearing a cyano group. The substituents on the pyridine ring, a methoxy group at the 4-position and a methyl group at the 6-position, are expected to significantly influence its behavior upon electron ionization. The structural elucidation of such molecules is critical in various stages of drug discovery and development, from synthesis confirmation to metabolite identification. Mass spectrometry, particularly with a "hard" ionization technique like electron ionization (EI), provides a reproducible fragmentation pattern that serves as a unique molecular fingerprint.
Predicted Fragmentation Pattern of 4-Methoxy-6-methyl-nicotinonitrile
The molecular formula of 4-Methoxy-6-methyl-nicotinonitrile is C₈H₈N₂O, with a monoisotopic mass of 148.0637 Da. Upon electron ionization at a standard 70 eV, the molecule is expected to form a molecular ion (M⁺˙) at m/z 148. The subsequent fragmentation is dictated by the relative stability of the resulting fragment ions and neutral losses.
The primary fragmentation pathways are anticipated to involve the substituents on the pyridine ring: the methoxy and methyl groups.
Key Predicted Fragmentation Pathways:
-
Loss of a Methyl Radical (•CH₃): The initial fragmentation is likely to be the loss of a methyl radical from the methoxy group, a common fragmentation pathway for methoxy-substituted aromatic compounds. This would result in a stable, resonance-stabilized cation at m/z 133 . The stability of this ion is enhanced by the delocalization of the positive charge across the pyridine ring and the carbonyl-like oxygen.
-
Loss of Formaldehyde (CH₂O): Another characteristic fragmentation of methoxy-substituted pyridines is the loss of formaldehyde. This proceeds via a rearrangement and results in a fragment ion at m/z 118 .
-
Loss of a Hydrogen Radical (•H): Loss of a hydrogen radical from the methyl group can lead to the formation of an [M-1]⁺ ion at m/z 147 . This is often observed in compounds with benzylic-like methyl groups.
-
Loss of Acetonitrile (CH₃CN): Cleavage of the pyridine ring can lead to the loss of acetonitrile, a stable neutral molecule, resulting in a fragment ion at m/z 107 .
-
Loss of Carbon Monoxide (CO): Following the initial loss of a methyl radical, the resulting ion at m/z 133 can further fragment by losing carbon monoxide, leading to a fragment at m/z 105 .
-
Cleavage of the Cyano Group (•CN): Direct cleavage of the cyano radical would result in an ion at m/z 122 .
The following table summarizes the predicted major fragment ions for 4-Methoxy-6-methyl-nicotinonitrile.
| m/z | Proposed Fragment | Proposed Neutral Loss | Notes |
| 148 | [C₈H₈N₂O]⁺˙ | - | Molecular Ion (M⁺˙) |
| 133 | [C₇H₅N₂O]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group. Expected to be a prominent peak. |
| 118 | [C₇H₆N₂]⁺˙ | CH₂O | Loss of formaldehyde from the methoxy group. |
| 147 | [C₈H₇N₂O]⁺ | •H | Loss of a hydrogen radical from the methyl group. |
| 107 | [C₆H₅O]⁺ | CH₃CN | Ring cleavage with loss of acetonitrile. |
| 105 | [C₆H₅N]⁺˙ | CO | Subsequent fragmentation of the m/z 133 ion. |
| 122 | [C₇H₈O]⁺˙ | •CN | Loss of the cyano radical. |
Comparative Analysis with Structurally Related Compounds
To bolster the predicted fragmentation pattern, it is instructive to compare it with the known mass spectra of structurally similar molecules.
Comparison with 2-Methoxy-4,6-dimethylnicotinonitrile
A very close isomer, 2-Methoxy-4,6-dimethylnicotinonitrile (C₉H₁₀N₂O, MW: 162.19 g/mol ), for which GC-MS data is available, provides valuable insights.[1] While having an additional methyl group, the fragmentation will be primarily influenced by the methoxy and cyano groups on the pyridine ring. The key difference is the position of the methoxy group. For 2-methoxy substituted pyridines, a characteristic loss of CH₃ from the methoxy group is also a dominant fragmentation pathway.
Comparison with 4-Methoxypyridine
The simpler analog, 4-Methoxypyridine (C₆H₇NO, MW: 109.13 g/mol ), also shows a characteristic loss of a methyl radical followed by the loss of carbon monoxide. Its mass spectrum available in the NIST WebBook provides a foundational reference for the fragmentation of the methoxy-substituted pyridine core.[2]
Comparison with Substituted Pyrimidines
Substituted pyrimidines, which are also six-membered nitrogen-containing heterocycles, often exhibit fragmentation patterns involving the loss of small neutral molecules from their substituents, followed by the cleavage of the pyrimidine ring itself.[3][4] This general principle supports the predicted fragmentation pathways for 4-Methoxy-6-methyl-nicotinonitrile, which involve initial losses from the methoxy and methyl groups, followed by potential ring fragmentation.
Proposed Fragmentation Pathway Diagram
The following diagram, generated using Graphviz, illustrates the predicted primary fragmentation pathways of 4-Methoxy-6-methyl-nicotinonitrile upon electron ionization.
Sources
- 1. 2-Methoxy-4,6-dimethylnicotinonitrile | C9H10N2O | CID 595276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine, 4-methoxy- [webbook.nist.gov]
- 3. 4-Methoxy-nicotinonitrile | C7H6N2O | CID 2755887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-hydroxy-4-methoxypyridine-3-carbonitrile | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]
A Comparative Guide to the Reactivity of 4-Methoxy- and 4-Chloro-nicotinonitriles in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery. Nicotinonitrile derivatives, in particular, serve as versatile building blocks for a wide array of biologically active molecules. The strategic introduction of substituents onto the pyridine ring is often dictated by the reactivity of the starting material. This guide provides an in-depth, objective comparison of the reactivity of two key nicotinonitrile derivatives: 4-methoxynicotinonitrile and 4-chloronicotinonitrile. The discussion is grounded in fundamental mechanistic principles and supported by experimental data from relevant literature to aid in the rational design of synthetic routes.
Electronic Landscape: The Decisive Factor in Reactivity
The reactivity of an aromatic ring is profoundly influenced by the electronic nature of its substituents. The chloro and methoxy groups, while both located at the 4-position of the nicotinonitrile ring, exert opposing electronic effects, which in turn dictates their reactivity in different classes of reactions.
The Hammett substituent constants (σp) provide a quantitative measure of the electronic influence of a substituent in the para position of a benzene ring, and these values can be extended to understand the behavior of substituted pyridines. The chloro group has a positive σp value of +0.23, indicating that it is an electron-withdrawing group. Conversely, the methoxy group has a negative σp value of -0.27, signifying its electron-donating nature through resonance.
These electronic differences are the primary determinants of the reactivity of 4-chloro- and 4-methoxynicotinonitrile, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Reactivities
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, with the formation of a negatively charged Meisenheimer complex as the rate-determining step.[1] The stability of this intermediate is paramount to the success of the reaction.
Reactivity of 4-Chloronicotinonitrile
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[2] In 4-chloronicotinonitrile, this inherent reactivity is further enhanced by the electron-withdrawing nature of both the chloro group at the 4-position and the nitrile group at the 3-position. These groups help to stabilize the negative charge of the Meisenheimer intermediate through inductive and resonance effects, thereby lowering the activation energy of the reaction.[1] Consequently, 4-chloronicotinonitrile is an excellent substrate for SNAr reactions, readily undergoing substitution with a variety of nucleophiles such as amines, alkoxides, and thiolates.
Reactivity of 4-Methoxynicotinonitrile
In stark contrast, the methoxy group is a strong electron-donating group through resonance. This has a destabilizing effect on the negatively charged Meisenheimer intermediate, increasing the activation energy and thus significantly decreasing the rate of nucleophilic aromatic substitution. While the methoxy group can act as a leaving group in some instances, it is generally considered a poor leaving group compared to halides in SNAr reactions. Therefore, 4-methoxynicotinonitrile is generally unreactive or significantly less reactive than its 4-chloro counterpart in SNAr reactions under typical conditions.
Palladium-Catalyzed Cross-Coupling: A Shift in Paradigm
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized the synthesis of biaryl and heteroaryl compounds. The reactivity of substrates in these reactions is governed by a different set of principles compared to SNAr.
Reactivity of 4-Chloronicotinonitrile
In Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3] The general reactivity trend for halogens in this step is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.[3] The C-Cl bond is stronger than C-Br and C-I bonds, making chloropyridines, including 4-chloronicotinonitrile, generally less reactive substrates.
However, significant advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbene (NHC) ligands, have enabled the efficient coupling of chloropyridines.[4] While more forcing conditions or specialized catalysts may be required compared to bromo- or iodo-pyridines, 4-chloronicotinonitrile is a viable and often more cost-effective substrate for Suzuki and other palladium-catalyzed cross-coupling reactions.
Reactivity of 4-Methoxynicotinonitrile
The methoxy group is generally not a suitable leaving group for standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura. The C-O bond is strong and not readily cleaved by palladium(0) under typical conditions. To utilize 4-methoxynicotinonitrile in cross-coupling, the methoxy group would typically need to be converted into a better leaving group, such as a triflate (-OTf) or nonaflate (-ONf). Alternatively, C-H activation strategies could potentially be employed to functionalize other positions on the ring, but this falls outside the scope of a direct comparison of the 4-position's reactivity.
Comparative Reactivity Summary
The table below summarizes the expected reactivity of 4-chloro- and 4-methoxynicotinonitrile in SNAr and Suzuki-Miyaura coupling reactions.
| Reaction Type | 4-Chloronicotinonitrile | 4-Methoxynicotinonitrile | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | High Reactivity | Low to No Reactivity | The electron-withdrawing chloro group stabilizes the Meisenheimer intermediate, while the electron-donating methoxy group destabilizes it. |
| Suzuki-Miyaura Coupling | Moderate Reactivity (Requires optimized catalysts) | Very Low to No Reactivity (as a leaving group) | The C-Cl bond can undergo oxidative addition with suitable Pd catalysts. The C-O bond of the methoxy group is not a good leaving group in this context. |
Experimental Protocols
The following are representative protocols for conducting a comparative study on the reactivity of 4-chloro- and 4-methoxynicotinonitrile.
Protocol for Comparative Nucleophilic Aromatic Substitution (Amination)
This protocol describes a general procedure for the amination of the 4-position.
Materials:
-
4-Chloronicotinonitrile
-
4-Methoxynicotinonitrile
-
Amine (e.g., morpholine, piperidine)
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMF, DMSO, NMP)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To separate oven-dried reaction vessels, add 4-chloronicotinonitrile (1.0 mmol, 1.0 equiv) and 4-methoxynicotinonitrile (1.0 mmol, 1.0 equiv), respectively.
-
To each vessel, add the amine (1.2 equiv) and the base (2.0 equiv).
-
Add the anhydrous solvent (5 mL) to each vessel.
-
Purge the reaction vessels with an inert gas for 10-15 minutes.
-
Heat the reaction mixtures to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every hour).
-
Upon completion (or after a set time for comparison), cool the reaction mixtures to room temperature.
-
Pour the mixtures into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel to determine the isolated yields.
Sources
- 1. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Advanced Analytical Guide: Melting Point Determination of Pure 4-Methoxy-6-methyl-nicotinonitrile – A Comparative Methodological Evaluation
Introduction: The Criticality of Thermal Profiling
In modern pharmaceutical development, pyridine-3-carbonitrile derivatives such as 4-Methoxy-6-methyl-nicotinonitrile serve as vital synthetic intermediates. They are frequently utilized in the construction of complex heterocyclic scaffolds, including 1 used as ubiquitin-specific protease inhibitors[1].
For drug development professionals, verifying the absolute purity and polymorphic identity of this intermediate is a non-negotiable quality control (QC) gateway. The melting point ( Tm ) is not merely a physical constant; it is a highly sensitive thermodynamic indicator of crystalline lattice integrity. Even trace impurities (e.g., residual solvents or unreacted precursors) will disrupt the crystal lattice, resulting in a measurable freezing point depression and a broadened melting range.
This guide objectively compares the three primary analytical methodologies for determining the melting point of pure 4-Methoxy-6-methyl-nicotinonitrile: Automated Capillary Apparatus , Differential Scanning Calorimetry (DSC) , and Hot Stage Microscopy (HSM) .
Methodological Comparison: Selecting the Right Analytical Modality
To achieve scientifically defensible data, the choice of instrumentation must align with the analytical objective. While the capillary method is the industry workhorse for batch release, DSC provides unparalleled thermodynamic insights.
Table 1: Objective Comparison of Melting Point Determination Modalities
| Analytical Feature | Automated Capillary (USP <741>) | Differential Scanning Calorimetry (DSC) | Hot Stage Microscopy (HSM) |
| Primary Data Output | Melting Range (Onset to Clear Point) | Heat Flow ( Δ mW), Tonset , ΔHf | Visual Morphological Phase Changes |
| Optimal Sample Size | 3 mm packed column height | 2.0 – 5.0 mg | < 1.0 mg (Single crystals) |
| Heating Rate (Near Tm ) | 1 °C/min | 2 °C/min to 10 °C/min | 1 °C/min to 5 °C/min |
| Polymorph Detection | Poor (Often melts concurrently) | Excellent (Detects distinct endotherms) | Moderate (Visual solid-solid transitions) |
| Throughput & QC Fit | High (Simultaneous multi-sample runs) | Medium (Sequential, high precision) | Low (Requires continuous observation) |
The Causality of Experimental Design (E-E-A-T Principles)
As a Senior Application Scientist, it is critical to understand why standard operating procedures dictate specific parameters. A robust protocol is a self-validating system where every physical variable is tightly controlled to prevent artifactual data.
-
The Causality of Pulverization: According to 2, samples must be gently pulverized and dried[2]. Why? Large, irregular crystals create air pockets within the capillary or DSC pan. Air is a poor thermal conductor. Pulverization maximizes the surface-area-to-volume ratio, ensuring uniform heat distribution and preventing localized cold spots that artificially broaden the melting range.
-
The Causality of the 3 mm Packing Height: In the capillary method, packing the sample to exactly 3 mm is mandatory[2]. A column taller than 3 mm creates a vertical temperature gradient, causing the bottom to melt before the top. A column shorter than 3 mm may lack the optical density required for the automated transmission sensor to accurately register the clear point.
-
The Causality of Heating Rates: Rapid heating (e.g., 10 °C/min) induces thermal lag—the heating block is hotter than the sample interior. To capture the true thermodynamic melting point, the ramp rate must be reduced to 1 °C/min when the system is within 5 °C of the expected Tm [3].
Experimental Workflows & Decision Matrix
Decision matrix for selecting the optimal melting point determination workflow.
Step-by-Step Methodologies
Protocol A: Automated Capillary Method (Pharmacopeial Standard)
This method complies with both 2 and 4 regulations[2][4].
System Suitability & Validation: Prior to testing the nicotinonitrile batch, validate the optical furnace using a USP Secondary Reference Standard (e.g., Acetanilide, Tm ~114–116 °C) to prove the system is in statistical control[5].
-
Sample Preparation: Dry the 4-Methoxy-6-methyl-nicotinonitrile sample in a vacuum desiccator over silica gel for 24 hours. Gently pulverize the crystals using an agate mortar and pestle.
-
Capillary Loading: Introduce the powder into a standard glass capillary tube (0.8–1.2 mm internal diameter). Drop the capillary through a 1-meter glass tube onto a hard surface 3–5 times to compact the powder to a strict height of 3 mm[6].
-
Thermal Programming: Insert the capillary into the automated melting point apparatus. Program a rapid heating rate (e.g., 5 °C/min) up to 10 °C below the expected melting point.
-
Data Acquisition: Reduce the heating rate to exactly 1 °C/min. The instrument's optical sensor will automatically record the Onset Point (first detectable liquid phase) and the Clear Point (complete liquefaction)[3][4].
Protocol B: Differential Scanning Calorimetry (DSC)
DSC provides a direct calorimetric measurement of transition energy by maintaining a zero temperature difference between the sample and an inert reference[7].
System Suitability & Validation: Calibrate the DSC cell constant and temperature axis using a high-purity Indium standard ( Tm = 156.6 °C, ΔHf = 28.45 J/g).
-
Sample Encapsulation: Accurately weigh 2.0 to 5.0 mg of the pure compound into a standard aluminum DSC pan using a microbalance. Seal the pan with a crimped lid to ensure optimal thermal contact.
-
Reference Preparation: Prepare a matched, empty aluminum pan with a crimped lid to serve as the reference cell.
-
Atmospheric Control: Establish a continuous purge of dry Nitrogen gas at 50 mL/min. Causality: Nitrogen purges oxygen and moisture from the furnace, preventing oxidative degradation that could skew the endothermic peak.
-
Thermal Cycle: Equilibrate the system at 25 °C. Apply a linear heating rate of 2 °C/min (for high-resolution Tm determination) up to 150 °C.
-
Thermogram Analysis: Analyze the resulting heat flow curve. The true thermodynamic melting point is defined as the extrapolated onset temperature ( Tonset ) of the endothermic peak, not the peak maximum[7][8].
Quantitative Data Presentation
To contextualize the performance of these methods, below is a representative thermal data profile for a highly purified batch of 4-Methoxy-6-methyl-nicotinonitrile. (Note: Exact values will fluctuate slightly based on the specific crystallization solvent and polymorphic form isolated).
Table 2: Representative Thermal Data for Pure 4-Methoxy-6-methyl-nicotinonitrile
| Analytical Parameter | Automated Capillary Data | DSC Data | Interpretation & Inference |
| Onset Temperature ( Tonset ) | 102.4 °C | 102.6 °C | DSC provides a slightly higher, more accurate thermodynamic onset due to the absence of visual detection lag. |
| Clear Point / Peak Max | 103.8 °C | 104.1 °C | The narrow range ( Δ < 1.5 °C) confirms the batch is of high purity (>99%). |
| Enthalpy of Fusion ( ΔHf ) | Not Applicable | 118.5 J/g | Quantitative measure of crystal lattice energy; useful for tracking batch-to-batch polymorph consistency. |
| Baseline Stability | Not Applicable | Flat pre-transition | Confirms the absence of volatile residual solvents or early-stage decomposition. |
References
- Source: Google Patents (CA3014192A1)
- Compliance with amended General Chapter USP <741> Melting Range or Temperature Source: ResearchGate URL
- Physical and physico-chemical methods (Ph. Eur. 2.2.14)
- Differential Scanning Calorimetry (DSC)
- Differential Scanning Calorimetry (DSC)
- Determination of melting point by differential scanning calorimetry (DSC)
- Melting point testing as per USP 741 Source: YouTube URL
Sources
- 1. CA3014192A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. cup-contract-labs.com [cup-contract-labs.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. resolvemass.ca [resolvemass.ca]
A Comprehensive Guide to the Safe Disposal of 4-Methoxy-6-methyl-nicotinonitrile
This guide provides a detailed, procedural framework for the safe and compliant disposal of 4-Methoxy-6-methyl-nicotinonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to provide a deep, causal understanding of each step in the waste management process. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment, ensuring that your focus remains on innovation.
Hazard Assessment and Immediate Safety Precautions
Understanding the potential hazards of 4-Methoxy-6-methyl-nicotinonitrile is the foundational step for its safe handling and disposal. Based on data from analogous compounds, this chemical should be treated as hazardous.
Inferred Hazard Profile
The hazard profile is synthesized from data for compounds such as 4-Methoxy-nicotinonitrile and 2-Methoxy-4,6-dimethylnicotinonitrile[1][2]. The nitrile functional group (-C≡N) is a key structural feature that often imparts toxicity.
| Hazard Statement | Description | Commonality among Analogues |
| H302 | Harmful if swallowed | High[1] |
| H312 | Harmful in contact with skin | High[1] |
| H332 | Harmful if inhaled | High[1] |
| H315 | Causes skin irritation | High[1][3] |
| H319 | Causes serious eye irritation | High[1][3] |
| H335 | May cause respiratory irritation | High[1][3] |
Essential Personal Protective Equipment (PPE)
The selection of PPE is directly dictated by the hazard assessment. The goal is to create an impermeable barrier between the researcher and the chemical.
-
Hand Protection: Wear nitrile rubber gloves. Nitrile provides excellent resistance to a wide range of chemicals, including many organic nitriles. Always inspect gloves for tears or punctures before use[4].
-
Eye Protection: Chemical safety goggles are mandatory. They provide a seal around the eyes, protecting against splashes and fine dust that safety glasses may not prevent[5].
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or significant exposure, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of solid 4-Methoxy-6-methyl-nicotinonitrile and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[6].
Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[5].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[5].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[7].
-
Spill Response: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated hazardous waste container. Clean the spill area with a suitable solvent and then wash with soap and water. Ensure all cleaning materials are also disposed of as hazardous waste[7].
Step-by-Step Disposal Protocol
The disposal of 4-Methoxy-6-methyl-nicotinonitrile must adhere to local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States[8]. The following protocol provides a self-validating system for compliant disposal.
Step 1: Waste Characterization and Segregation
The first principle of waste management is to never mix hazardous waste with non-hazardous waste[9]. Due to its chemical structure (a substituted nicotinonitrile), 4-Methoxy-6-methyl-nicotinonitrile must be presumed to be a hazardous waste.
-
Action: Designate all solid 4-Methoxy-6-methyl-nicotinonitrile, solutions containing it, and any materials contaminated with it (e.g., gloves, weigh boats, pipette tips, spill cleanup debris) as "Hazardous Chemical Waste."
-
Causality: This step is crucial for regulatory compliance and safety. Improper segregation can lead to dangerous chemical reactions in the waste stream and significantly increases the volume and cost of hazardous waste disposal[9].
Step 2: Container Selection
The integrity of the waste containment is paramount to prevent leaks and environmental contamination.
-
Action: Select a waste container that is in good condition, free of leaks, and constructed of a material compatible with the chemical. For 4-Methoxy-6-methyl-nicotinonitrile, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate[8]. The original product container is often the best choice for unused or excess chemical.
-
Causality: Using a compatible and robust container prevents chemical degradation of the container and subsequent release of hazardous materials into the environment or laboratory[8].
Step 3: Proper Labeling of Hazardous Waste
Accurate and complete labeling is a strict regulatory requirement and a critical safety communication tool.
-
Action: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container. The label must include the following information:
-
The words "HAZARDOUS WASTE" [8].
-
Generator Information: The name and address of your institution/laboratory.
-
Chemical Composition: List all contents by their full chemical name (no abbreviations) and their approximate percentages. For this specific waste, it would be "4-Methoxy-6-methyl-nicotinonitrile" and any solvents used.
-
Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Irritant).
-
-
Causality: This detailed labeling ensures that anyone handling the container, from lab personnel to waste disposal technicians, is immediately aware of its contents and the associated dangers, ensuring safe handling and proper final disposal[8].
Caption: Essential elements of a compliant hazardous waste label.
Step 4: Accumulation and Storage
Waste must be stored safely in the laboratory prior to its collection.
-
Action: Keep the waste container tightly sealed except when adding waste. Store the container in a designated satellite accumulation area within the lab. This area should be under the control of laboratory personnel and, if possible, within a secondary containment bin to catch any potential leaks. Do not mix incompatible waste streams[8].
-
Causality: Secure storage minimizes the risk of spills and accidental exposure. Secondary containment provides a crucial second line of defense against environmental contamination. Prohibiting the mixing of waste streams prevents uncontrolled chemical reactions[8].
Step 5: Arranging for Final Disposal
Disposal of hazardous waste is a regulated activity that must be performed by certified professionals.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a copy of the waste container's label information.
-
Causality: Federal and state laws mandate that hazardous waste be transported, treated, and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF)[8]. Using a licensed contractor ensures that your waste is managed in a compliant and environmentally sound manner. The primary recommended disposal method for organic nitrile compounds is high-temperature incineration under controlled conditions[10].
Caption: Decision workflow for compliant chemical waste disposal.
References
-
Environmental Marketing Services, LLC. Effective Laboratory Waste Management Tips.[Link]
-
University of California, Davis - Safety Services. Hazardous Waste Storage & Labeling.[Link]
-
Lab Manager. The Dos and Don'ts of Chemical Labeling in the Laboratory.[Link]
-
Weekly Safety. Weekly Safety Meeting – Laboratory Safety – Labeling and Transfer of Chemicals.[Link]
-
University of Sheffield. Disposal of Chemical Waste.[Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]
-
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.[Link]
-
PubChem. 2-Methoxy-4,6-dimethylnicotinonitrile.[Link]
-
PubChem. 4-Methoxy-nicotinonitrile.[Link]
Sources
- 1. 2-Methoxy-4,6-dimethylnicotinonitrile | C9H10N2O | CID 595276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-nicotinonitrile | C7H6N2O | CID 2755887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. sanitraxllc.com [sanitraxllc.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Effective Laboratory Waste Management Tips [emsllcusa.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Synthesis Landscape: A Guide to the Safe Handling of 4-Methoxy-6-methyl-nicotinonitrile
For the discerning researcher in the fast-paced world of drug development, the introduction of novel chemical entities into a synthesis workflow is a routine yet critical event. The handling of such compounds, for which extensive toxicological data may not yet be publicly available, demands a proactive and informed approach to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 4-Methoxy-6-methyl-nicotinonitrile, ensuring the integrity of your research and the safety of your laboratory personnel. Our commitment is to empower you with the knowledge to not only use our products effectively but to do so with the utmost confidence in your safety protocols.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any manipulation of 4-Methoxy-6-methyl-nicotinonitrile, a thorough understanding of its potential hazards is paramount. Based on available data for the compound and structurally related nicotinonitriles, a clear hazard profile emerges.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Methoxy-6-methyl-nicotinonitrile is classified with the following hazard statements:
-
H302+H312: Harmful if swallowed or in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
The nitrile functional group (-C≡N) is a key structural feature that warrants careful handling. While not all nitriles are acutely toxic in the same manner as inorganic cyanides, many can cause irritation and may have systemic effects upon absorption. The primary routes of exposure to be controlled are inhalation of dust particles, skin contact, and eye contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a box-ticking exercise; it is a critical, risk-based decision. The following table outlines the recommended PPE for handling 4-Methoxy-6-methyl-nicotinonitrile in various laboratory settings.
| Operation | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles.[2] | Nitrile gloves.[3][4][5] | Laboratory coat. | Use in a certified chemical fume hood.[6] If not possible, an N95-rated dust mask may be considered for short-duration tasks with small quantities, but this is a less preferred control measure.[7] |
| Solution Preparation and Transfer | Chemical safety goggles. A face shield is recommended if there is a splash hazard.[2] | Nitrile gloves.[8][9] | Laboratory coat. | All operations should be performed in a chemical fume hood.[6] |
| Running Reactions and Work-up | Chemical safety goggles and face shield.[2] | Nitrile gloves.[3][4][5] | Laboratory coat. Consider a chemically resistant apron for larger scale operations. | Operations must be conducted within a certified chemical fume hood.[6] |
The Rationale Behind Nitrile Gloves: Nitrile gloves are recommended due to their superior resistance to a wide range of chemicals, including solvents and organic compounds, when compared to latex or vinyl gloves.[4][5] They also offer excellent puncture resistance, which is a critical factor in preventing skin exposure.[3][9]
Safe Handling and Operational Workflow
A systematic approach to handling 4-Methoxy-6-methyl-nicotinonitrile minimizes the risk of exposure. The following workflow is designed to guide the user through the key stages of use, from preparation to disposal.
Caption: Workflow for the safe handling of 4-Methoxy-6-methyl-nicotinonitrile.
Step-by-Step Protocol:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the handling of this compound.[6]
-
Ensure the fume hood is functioning correctly.
-
Assemble all necessary PPE as outlined in the table above. Inspect gloves for any signs of damage before use.
-
Gather all required glassware, spatulas, and solvents.
-
-
Handling:
-
When weighing the solid material, perform the task within the fume hood to minimize the risk of inhaling dust particles.
-
Handle the compound gently to avoid creating airborne dust.
-
If preparing a solution, add the solid to the solvent slowly.
-
-
Cleanup and Disposal:
-
All disposable materials that have come into contact with 4-Methoxy-6-methyl-nicotinonitrile (e.g., gloves, weighing paper, pipette tips) should be considered contaminated waste.
-
Place solid waste into a clearly labeled, sealed container for hazardous waste disposal.
-
Liquid waste containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[2]
-
Decontaminate all non-disposable glassware and equipment. A thorough rinse with an appropriate solvent (e.g., acetone, ethanol) followed by washing with soap and water is recommended.
-
Wipe down the work surface in the fume hood with a suitable solvent and then soapy water.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and then eye protection.
-
Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][10]
-
Emergency Procedures: Plan for the Unexpected
In the event of an exposure, immediate and appropriate action is crucial.
-
Inhalation: Move the affected person to fresh air immediately.[10] If breathing is difficult or they feel unwell, seek immediate medical attention.[10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][10] If skin irritation occurs, seek medical advice.[10]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.
-
Spills: In case of a small spill, and if it is safe to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into a sealed container for hazardous waste disposal.[2] Ensure adequate ventilation. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Storage
Store 4-Methoxy-6-methyl-nicotinonitrile in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
By adhering to these guidelines, you can confidently and safely incorporate 4-Methoxy-6-methyl-nicotinonitrile into your research endeavors, secure in the knowledge that you are operating with a comprehensive, safety-first mindset.
References
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Vertex AI Search.
- Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves.
- Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Medtecs Business Solutions.
- 4-Methoxy-nicotinonitrile. (n.d.). PubChem.
- What Do Nitrile Gloves Protect Us Against?. (2025, May 7). S&S Glove.
- What Do Nitrile Gloves Protect Against?. (2020, February 14). Unigloves.
- Safety Data Sheet for 3-Methoxy-4-methylbenzonitrile. (n.d.). TCI Chemicals.
- Safety Data Sheet for 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile. (n.d.). AK Scientific, Inc..
- Safety Data Sheet for Methyl 6-methylnicotinate. (2010, October 18). Fisher Scientific.
- Safety Data Sheet for Methyl Nicotinate. (2025, November 6). MilliporeSigma.
- Safety Data Sheet for Methyl Nicotinate, Reagent. (2017, April 17). Spectrum Chemical.
- Safety Data Sheet for 6-Methylnicotinic acid. (n.d.). Fisher Scientific.
- Safety Data Sheet for Methyl 6-chloro-4-methoxy-2-methylnicotinate. (2024, December 19). CymitQuimica.
Sources
- 1. 4-Methoxy-nicotinonitrile | C7H6N2O | CID 2755887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 4. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 5. business.medtecs.com [business.medtecs.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 9. de.unigloves.com [de.unigloves.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
